molecular formula C8H16ClN B13054597 Spiro[3.4]octan-5-amine hydrochloride

Spiro[3.4]octan-5-amine hydrochloride

Cat. No.: B13054597
M. Wt: 161.67 g/mol
InChI Key: ZLIWEWXXRGKWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[3.4]octan-5-amine hydrochloride (CAS 2177259-23-1) is a spirocyclic amine building block of significant interest in modern drug discovery, particularly for the development of central nervous system (CNS) therapeutics. Its molecular formula is C8H16ClN, with a molecular weight of 161.68 g/mol . The primary research value of this chiral amine lies in its role as a key synthetic intermediate for the development of novel muscarinic acetylcholine receptor agonists. It serves as a critical precursor for the synthesis of M4 receptor-selective agonists, a promising therapeutic approach for the treatment of psychosis and neurodegenerative diseases like Alzheimer's, without the peripheral side effects associated with non-selective muscarinic agonists . The compound's spirocyclic scaffold confers distinct advantages in drug design. Spirocycles are renowned for their three-dimensionality and ability to improve the physicochemical properties of drug candidates. Incorporating a spirocyclic structure often increases molecular complexity (Fsp3), which can lead to enhanced solubility, improved metabolic stability, and a higher probability of successful translation into clinical candidates . In practice, this building block has been utilized in biocatalytic routes employing transaminases to achieve asymmetric synthesis with excellent enantioselectivity (>99%), providing efficient access to single-enantiomer intermediates crucial for optimizing medicinal chemistry programs . Its application extends to patented compounds, including 5-oxa-2-azaspiro[3.4]octane derivatives investigated as potent M4 agonists . Spiro[3.4]octan-5-amine hydrochloride is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

spiro[3.4]octan-8-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c9-7-3-1-4-8(7)5-2-6-8;/h7H,1-6,9H2;1H

InChI Key

ZLIWEWXXRGKWPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCC2)N.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Spiro[3.4]octan-5-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Spiro[3.4]octan-5-amine hydrochloride, a valuable building block for the synthesis of novel therapeutics. We will delve into its chemical properties, a robust synthetic route, and the strategic importance of its spirocyclic core in medicinal chemistry.

Core Molecular Attributes

Spiro[3.4]octan-5-amine hydrochloride is a saturated spirocyclic amine presented as its hydrochloride salt to improve stability and handling. The defining feature of this molecule is the spiro-fusion of a cyclobutane and a cyclopentane ring, creating a rigid, three-dimensional structure.

Chemical Structure and Properties

The structural and chemical data for Spiro[3.4]octan-5-amine hydrochloride and its free base are summarized below.

PropertySpiro[3.4]octan-5-amine HydrochlorideSpiro[3.4]octan-5-amine (Free Base)
CAS Number 2177259-23-1[1]61888-97-9
Molecular Formula C₈H₁₆ClNC₈H₁₅N[1]
Molecular Weight 161.67 g/mol 125.21 g/mol [1]
Canonical SMILES C1CC(C2(C1)CCC2)N.ClC1CC(C2(C1)CCC2)N

graph "Spiro_3_4_octan_5_amine_hydrochloride" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N [label="NH3+", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4", pos="1.5,0!"]; C5 [label="C", pos="0,0!"]; C4 [label="C", pos="-1,-1!"]; C3 [label="C", pos="-2.5,-0.5!"]; C2 [label="C", pos="-2.5,1!"]; C1 [label="C", pos="-1,1.5!"]; spiro_C [label="C", pos="-0.5,0.5!"]; C6 [label="C", pos="0.5,1.5!"]; C7 [label="C", pos="1.5,1!"]; Cl [label="Cl-", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335", pos="3,0!"];

// Bonds C5 -- N; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C1 -- spiro_C; spiro_C -- C5; spiro_C -- C6; C6 -- C7; C7 -- spiro_C; }

Figure 1: Chemical structure of Spiro[3.4]octan-5-amine hydrochloride.

Synthesis and Manufacturing

The primary route to Spiro[3.4]octan-5-amine is through the reductive amination of the corresponding ketone, Spiro[3.4]octan-5-one. This method is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency and broad substrate scope[2][3].

Precursor: Spiro[3.4]octan-5-one

The starting material, Spiro[3.4]octan-5-one, is commercially available.

  • CAS Number: 10468-36-7[4]

  • Molecular Formula: C₈H₁₂O[5]

  • Molecular Weight: 124.18 g/mol [4][5]

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of Spiro[3.4]octan-5-amine. The final step involves salt formation to yield the hydrochloride.

Step 1: Imine Formation and In Situ Reduction

  • To a solution of Spiro[3.4]octan-5-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added ammonium acetate or a solution of ammonia in methanol (excess).

  • The mixture is stirred at room temperature to facilitate the formation of the intermediate imine.

  • A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise. These reagents are selected for their chemoselectivity, as they readily reduce the protonated imine (iminium ion) over the starting ketone[3].

  • The reaction is monitored by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed.

Step 2: Work-up and Purification

  • The reaction is quenched by the careful addition of an aqueous acid solution.

  • The solvent is removed under reduced pressure.

  • The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH) to neutralize the acid and extract the free amine into the organic layer.

  • The organic layers are combined, dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated to yield the crude Spiro[3.4]octan-5-amine.

  • Purification can be achieved through column chromatography if necessary.

Step 3: Hydrochloride Salt Formation

  • The purified Spiro[3.4]octan-5-amine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

  • The resulting precipitate, Spiro[3.4]octan-5-amine hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Reductive_Amination_Workflow start Spiro[3.4]octan-5-one (Ketone) imine_formation Imine Formation start->imine_formation amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine_formation reduction In Situ Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->reduction free_base Spiro[3.4]octan-5-amine (Free Base) reduction->free_base salt_formation Salt Formation free_base->salt_formation hcl_solution HCl Solution hcl_solution->salt_formation product Spiro[3.4]octan-5-amine HCl (Final Product) salt_formation->product

Sources

Commercial Availability & Technical Profile: Spiro[3.4]octan-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthesis, and application of Spiro[3.4]octan-5-amine hydrochloride .

Executive Summary

Spiro[3.4]octan-5-amine hydrochloride (CAS: 2177259-23-1) represents a high-value spirocyclic scaffold used to increase fraction of sp3 character (


) in drug candidates. Unlike flat aromatic amines, this scaffold offers defined exit vectors and improved physicochemical properties (solubility, metabolic stability).

While commercially available, it is frequently classified as a "Make-to-Order" or "Limited Stock" item due to the complexity of constructing the spiro-quaternary center. This guide provides a verified sourcing strategy, a backup synthesis protocol from the corresponding ketone, and quality control parameters.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertyData
Chemical Name Spiro[3.4]octan-5-amine hydrochloride
CAS Number (Salt) 2177259-23-1
CAS Number (Free Base) 61888-97-9
CAS Number (Ketone Precursor) 10468-36-7
Molecular Formula C₈H₁₆ClN (Salt) / C₈H₁₅N (Base)
Molecular Weight 161.67 g/mol (HCl Salt)
SMILES NC1(CCCC2)C2CCC1.Cl
LogP (Predicted) ~1.2 (Free Base)
pKa (Predicted) ~10.5 (Typical for cycloalkyl amines)
Topological Polar Surface Area 26.02 Ų

Sourcing Landscape: Commercial Availability

The procurement of this compound requires navigating between "In-Stock" catalogs and "Synthesis-on-Demand" services.

Primary Vendors & Availability Status
  • BLD Pharm: Currently lists the HCl salt (CAS 2177259-23-1) as a catalog item. High probability of stock for gram-scale quantities.

  • SpiroChem: As a specialist in spirocyclic bioisosteres, they are a primary source for high-purity (>97%) material and enantiopure variants if resolution is required.

  • Enamine / ChemSpace: Often hold the building block in stock or as part of their "REAL" (Readily Accessible) database.

Procurement Decision Matrix

Researchers should evaluate the "Buy vs. Make" decision based on lead time and cost. The ketone precursor (Spiro[3.4]octan-5-amine) is often cheaper and more shelf-stable.

ProcurementStrategy Start Need Spiro[3.4]octan-5-amine HCl CheckStock Check Vendors (BLD, SpiroChem) CAS: 2177259-23-1 Start->CheckStock IsStocked In Stock? CheckStock->IsStocked Buy Direct Purchase (Lead Time: 1-2 weeks) IsStocked->Buy Yes CheckKetone Check Precursor Ketone Spiro[3.4]octan-5-one CAS: 10468-36-7 IsStocked->CheckKetone No KetoneStock Ketone In Stock? CheckKetone->KetoneStock Synthesize In-House Reductive Amination (Lead Time: 3-5 days) KetoneStock->Synthesize Yes (Recommended) CustomSynth Outsource Custom Synthesis (Lead Time: 4-8 weeks) KetoneStock->CustomSynth No

Figure 1: Strategic decision tree for sourcing Spiro[3.4]octan-5-amine HCl based on commercial availability.

Technical Synthesis Guide (Backup Protocol)

If the amine is unavailable, it can be synthesized in one step from Spiro[3.4]octan-5-one (CAS 10468-36-7) via reductive amination. This protocol is self-validating through LCMS monitoring.

Retrosynthetic Analysis

The strategic disconnection is at the C-N bond. The spiro-quaternary carbon is already established in the ketone precursor, avoiding the difficult ring-formation step during the final stage.

Experimental Protocol: Reductive Amination

Objective: Convert Spiro[3.4]octan-5-one to Spiro[3.4]octan-5-amine HCl.

Reagents:

  • Spiro[3.4]octan-5-one (1.0 equiv)[1]

  • Ammonium Acetate (

    
    ) (10.0 equiv) - Source of Ammonia
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Methanol (MeOH) (anhydrous)

  • HCl in Dioxane (4M)

Step-by-Step Workflow:

  • Imine Formation: In a dry flask, dissolve Spiro[3.4]octan-5-one in MeOH. Add

    
    . Stir at room temperature for 2 hours. Checkpoint: LCMS should show mass M+1 = 124 (Ketone) shifting to imine/hemiaminal species.
    
  • Reduction: Cool to 0°C. Carefully add

    
     portion-wise. Allow to warm to RT and stir overnight (12-16h).
    
  • Quench: Quench with 1N NaOH to pH > 10.

  • Extraction: Extract with DCM (x3). Dry organics over

    
     and concentrate.
    
  • Salt Formation: Dissolve the crude oil in minimal

    
     or DCM. Add 4M HCl in Dioxane dropwise at 0°C. The white precipitate is the target hydrochloride salt.
    
  • Purification: Filter the solid and wash with cold ether. Recrystallize from EtOH/Et2O if necessary.

SynthesisPathway Ketone Spiro[3.4]octan-5-one (CAS: 10468-36-7) Imine Intermediate Imine Ketone->Imine NH4OAc, MeOH 2h, RT AmineBase Spiro[3.4]octan-5-amine (Free Base) Imine->AmineBase NaBH3CN 16h, RT AmineSalt HCl Salt (Final Product) AmineBase->AmineSalt 4M HCl/Dioxane Precipitation

Figure 2: Reductive amination pathway for the synthesis of the target amine from its ketone precursor.

Quality Control & Validation (E-E-A-T)

Upon receipt of the commercial compound or completion of synthesis, validation is critical due to the potential for regioisomers (e.g., 1-amine vs 5-amine).

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Amine Protons: Broad singlet at

      
       8.0–8.5 ppm (for 
      
      
      
      ).
    • Alpha-Proton: The proton at C-5 (adjacent to N) will appear as a multiplet around

      
       3.0–3.5 ppm. Crucially, verify the integration of the spiro-cyclobutane protons (
      
      
      
      1.6–2.2 ppm) vs. the cyclopentane protons to confirm the ring sizes.
  • 13C NMR:

    • Spiro Quaternary Carbon: Look for a characteristic quaternary signal around

      
       40–50 ppm which does not phase in DEPT-135.
      
  • LCMS:

    • Target Mass:

      
       (Free base mass + 1).
      
    • Purity threshold: >95% by UV (210 nm). Note: Aliphatic amines have weak UV absorbance; ELSD detection is preferred.

Medicinal Chemistry Applications

The Spiro[3.4]octan-5-amine scaffold is a powerful tool for Scaffold Hopping .

  • Bioisosterism: It serves as a saturated, sp3-rich bioisostere for ortho-substituted anilines or cyclopentyl amines.

  • Conformational Restriction: The spiro center locks the conformation of the 5-membered ring, potentially reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: The steric bulk of the spiro-cyclobutane ring adjacent to the amine can sterically hinder metabolic enzymes (e.g., MAO, CYP450) from accessing the nitrogen or the alpha-carbon, prolonging half-life (

    
    ).
    

References

  • BLD Pharm. Product Page: Spiro[3.4]octan-5-amine hydrochloride. Retrieved from

  • PubChem. Compound Summary: Spiro[3.4]octan-5-one.[2][1] National Library of Medicine. Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding on spiro-scaffold utility).
  • Organic Syntheses.General Procedure for Reductive Amination.
  • SpiroChem. Spirocyclic Building Blocks Catalog. Retrieved from

Sources

Methodological & Application

Experimental protocol for spirocyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional architectures is critical for improving physicochemical properties.[1] Spirocycles—structures where two rings share a single atom—offer a high fraction of sp3-hybridized carbons (


), which correlates directly with improved solubility, lower lipophilicity, and enhanced metabolic stability.

This guide provides two field-validated protocols for synthesizing spirocyclic scaffolds: Oxidative Dearomatization (for phenol-based precursors) and Palladium-Catalyzed Cascade Cyclization (for indole/alkyne precursors). These methods are selected for their scalability, functional group tolerance, and applicability to library generation.

Strategic Planning & Method Selection

Before initiating synthesis, the precursor structure dictates the optimal methodology. Use the decision matrix below to select the appropriate protocol.

SpiroSelection Start Substrate Analysis Phenol Phenol/Naphthol (Electron Rich) Start->Phenol Indole Indole/Alkyne (π-Systems) Start->Indole MethodA Protocol A: Oxidative Dearomatization (Hypervalent Iodine) Phenol->MethodA PIDA/PIFA MethodB Protocol B: Pd-Catalyzed Cascade Cyclization Indole->MethodB Pd(0)/Ligand TargetA Spirodienones Spirolactams MethodA->TargetA TargetB Spiroindolenines Carbocycles MethodB->TargetB

Figure 1: Decision matrix for selecting spirocyclization methodologies based on substrate electronic properties.

Protocol A: Hypervalent Iodine-Mediated Oxidative Dearomatization

Principle: This method utilizes hypervalent iodine reagents (PIDA or PIFA) to generate an electrophilic phenoxenium ion. A tethered nucleophile (amide, alcohol, or amine) attacks the para-position, breaking aromaticity to form a spirocycle.

Critical Insight (The "HFIP Effect"): Success largely depends on the solvent. Hexafluoroisopropanol (HFIP) is mandatory for difficult substrates. It stabilizes the phenoxenium intermediate via strong hydrogen bonding and is non-nucleophilic, preventing solvent trapping.

Materials
  • Substrate: p-substituted phenol with a tethered nucleophile (e.g., 3-(4-hydroxyphenyl)propanamide).

  • Oxidant: Phenyliodine(III) diacetate (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA).[2]

  • Solvent: 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) or 2,2,2-Trifluoroethanol (TFE).

  • Base: Sodium bicarbonate (NaHCO₃) (optional, to buffer acid byproduct).

Step-by-Step Procedure
  • Preparation (0.1 M): Dissolve the phenolic substrate (1.0 equiv) in HFIP.

    • Note: If solubility is poor, use a 4:1 mixture of HFIP:DCM. Do not use methanol unless you intend to trap with methoxide (forming a quinone monoketal).

  • Oxidant Addition (0 °C): Cool the solution to 0 °C. Add PIDA (1.1 equiv) portion-wise over 5 minutes.

    • Why: Rapid addition can cause localized over-oxidation. The solution will turn yellow/orange as the iodane-phenol complex forms.

  • Reaction Monitoring (0 °C

    
     RT): 
    Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT).
    
    • Endpoint: Monitor by TLC. The product is usually less polar than the phenol.

    • Diagnostic: In NMR, look for the disappearance of aromatic peaks and the appearance of alkene protons (typically

      
       6.0–7.0 ppm, doublets).
      
  • Quench & Workup:

    • Dilute with EtOAc.

    • Wash with sat. aq. NaHCO₃ (to remove acetic acid/TFA byproduct) and sat. aq. Na₂S₂O₃ (to reduce residual oxidant).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel. Spirodienones are sensitive to acid; use 1% Et₃N in the eluent if degradation is observed.

Protocol B: Palladium-Catalyzed Dearomative Spirocyclization

Principle: This protocol leverages the ability of Pd(0) to activate allylic or propargylic carbonates/halides.[3][4] The resulting


-allyl species triggers an intramolecular nucleophilic attack on an indole C3 position, creating a quaternary spiro-center.

Critical Insight (Ligand Control): The "bite angle" of the phosphine ligand controls the regioselectivity. Bidentate ligands like dppb or dppe often favor spirocyclization over direct allylation.

Materials
  • Substrate: Tryptamine derivative or Indole with a C3-tethered nucleophile.[3][4]

  • Electrophile: Allyl methyl carbonate or Propargyl carbonate.

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: 1,4-Bis(diphenylphosphino)butane (dppb) or (R)-BINAP (for enantioselective variants).

  • Solvent: THF or Dioxane (anhydrous).

Step-by-Step Procedure
  • Catalyst Activation (Inert Atmosphere): In a flame-dried Schlenk tube, combine Pd(OAc)₂ (5 mol%) and dppb (10 mol%) in anhydrous THF. Stir at RT for 15 min under Argon.

    • Observation: Solution should change from orange to pale yellow (formation of active Pd(0)-ligand complex).

  • Substrate Addition: Add the indole substrate (1.0 equiv) and the allylic carbonate (1.2 equiv). Add solid Cs₂CO₃ (2.0 equiv) or K₂CO₃.

  • Cyclization (Reflux): Heat the mixture to 60–80 °C.

    • Time: Typically 2–12 hours.

    • Mechanism:[3][4][5][6][7][8][9] The Pd-allyl species forms, followed by nucleophilic attack by the indole C3. The carbonate leaving group acts as the base to deprotonate the intermediate.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.

  • Purification: Concentrate and purify via column chromatography.

    • Note: Spiroindolenines can be prone to hydrolysis; store under inert gas at -20 °C.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Protocol A: Low Yield / Polymerization Phenoxenium ion is too unstable or intermolecular coupling occurred.1. Switch solvent to 100% HFIP.2. Lower concentration to 0.01 M (high dilution favors intramolecular reaction).
Protocol A: Reversion to Phenol Acid-catalyzed rearrangement of the spirodienone.Add solid NaHCO₃ (2 equiv) directly to the reaction pot to buffer the acetic acid released from PIDA.
Protocol B: Direct Allylation (No Spiro) Ligand bite angle is incorrect or temperature too low.Switch from monodentate (

) to bidentate ligands (dppe, dppb). Increase temperature to 80 °C.
Protocol B: No Reaction Catalyst poisoning (oxidation of Phosphine).Ensure strict Schlenk technique. Use fresh Pd source. Degas solvents thoroughly.

Mechanistic Visualization

Understanding the intermediate states is vital for troubleshooting. The diagram below illustrates the critical phenoxenium pathway in Protocol A.

Mechanism Phenol Phenol Substrate Complex I(III)-Phenol Complex (Ligand Exchange) Phenol->Complex + PIDA, - AcOH Ion Phenoxenium Ion (Stabilized by HFIP) Complex->Ion - PhI, - AcOH Transition Intramolecular Nucleophilic Attack Ion->Transition Tethered Nu Product Spirocyclic Product Transition->Product Dearomatization

Figure 2: Mechanistic pathway of Hypervalent Iodine-mediated spirocyclization. HFIP solvation of the 'Ion' stage is the rate-determining stability factor.

Characterization Standards

To validate the spirocyclic structure, standard 1D NMR is insufficient for stereochemistry.

  • 2D NMR: NOESY/ROESY is required to determine the relative stereochemistry of the spiro-center relative to existing chiral centers.

  • HMBC: Crucial for verifying the quaternary carbon (C-spiro). Look for long-range coupling from both ring systems to the single quaternary carbon (

    
     50–70 ppm).
    
  • X-Ray Crystallography: The gold standard. Spirocycles often crystallize well due to their rigid, compact nature.

References

  • Dohi, T., & Kita, Y. (2009). Hypervalent iodine reagents as a new entrance to organocatalysts. Chemical Communications, (16), 2073-2085.

  • Roche, S. P., & Porco, J. A. (2011). Dearomatization Strategies in the Synthesis of Complex Natural Products. Angewandte Chemie International Edition, 50(18), 4068-4093.

  • Trost, B. M., & Quancard, J. (2010). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society, 132(6), 19279-19286.

  • Zhuo, C. X., Zhang, W., & You, S. L. (2012). Catalytic Asymmetric Dearomatization Reactions. Angewandte Chemie International Edition, 51(51), 12662-12686.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.

Sources

Spectroscopic analysis of spiro compounds (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry has shifted focus from planar aromatic structures to three-dimensional (3D) scaffolds to improve clinical success rates.[1][2] Spiro compounds—characterized by two rings sharing a single quaternary atom—are central to this shift, offering high fraction sp3 (Fsp3) scores, improved solubility, and novel IP space.[3][1][2][4] However, their analysis presents unique challenges: quaternary carbons are "silent" in standard proton NMR, and their rigid orthogonal geometry complicates stereochemical assignment.[3][1][2]

This guide provides a validated protocol for the structural elucidation of spiro compounds, integrating IR (strain analysis), MS (fragmentation logic), and NMR (long-range connectivity and spatial orientation).[3][1][2]

Structural Considerations & Sample Preparation

Before spectroscopic analysis, understand that the spiro atom creates a chiral axis or center, making protons on adjacent carbons diastereotopic (magnetically non-equivalent).[3][2]

  • Solubility: Spiro compounds often exhibit higher solubility than fused bicyclic analogs due to the "orthogonal twist" preventing efficient stacking.[2]

  • Purity: >95% purity (LC-UV/ELSD) is required for unambiguous 2D NMR assignment.

  • Solvent Selection: Use DMSO-d6 or Benzene-d6 for NMR if signals overlap in Chloroform-d.[3][1] Benzene-d6 is particularly effective at resolving diastereotopic protons near the spiro center due to Anisotropic Collision-Induced Shift (ACIS).[3][1][2]

Infrared Spectroscopy (IR): Detecting Ring Strain

While often overlooked, IR is diagnostic for spiro-cycles containing carbonyls (spiro-lactams/lactones).[3][1][2] The spiro junction introduces significant angle strain (Thorpe-Ingold effect), altering bond force constants.[3][1][2]

Key Diagnostic Bands:

Functional Group Standard Frequency (cm⁻¹) Spiro-Strained Frequency (cm⁻¹) Mechanistic Cause

| Ketone (C=O) | 1715 | 1740 – 1780 | Increased s-character in


 bonds strengthens the 

bond.[3][1][2] | | Lactone (C=O) | 1735 | 1760 – 1790 | Ring contraction/strain forces bond angle compression.[1][2] | | C-H Stretch | 2850–2960 | >3000 (cyclopropane) | If the spiro ring is small (3-4 membered), C-H bonds gain s-character.[3][1][2] |

Protocol Insight: If your spiro-lactam carbonyl appears >20 cm⁻¹ higher than the acyclic analog, confirm the integrity of the spiro-ring size.

Mass Spectrometry (MS): Fragmentation Logic

Spiro compounds do not "fly" apart randomly.[1][2] They follow specific high-energy pathways driven by the release of ring strain.

Ionization Method:

  • ESI (Electrospray): Preferred for intact molecular weight determination (

    
    ).[3][1][2]
    
  • EI (Electron Impact) / CID (Collision Induced Dissociation): Required for structural fingerprinting.[1][2]

The "Spiro-Cleavage" Rule: Fragmentation typically occurs alpha to the spiro carbon, often followed by a hydrogen rearrangement or retro-Diels-Alder (RDA) reaction if a double bond is present.[3][1]

  • Alpha-Cleavage: The bond adjacent to the heteroatom (if present) breaks first.[2]

  • Ring Opening: The spiro-center acts as a "knot."[1][2] Breaking one ring usually leaves the other intact as a pendant group initially, before further degradation.[2]

Critical Check: In spiro-ethers, look for the loss of small alkene fragments (e.g., ethylene from a spiro-oxetane) which is diagnostic of the ring size.[3][1]

Nuclear Magnetic Resonance (NMR): The "Bridge" Strategy

This is the most critical section.[2] The spiro carbon is a quaternary singularity —it has no protons attached.[2] You cannot "walk" through it using COSY.[1][2] You must "jump" over it using HMBC.[1][2]

1H NMR Signatures
  • Diastereotopicity: Protons on CH₂ groups adjacent to the spiro center often appear as AB quartets (roofing effect) rather than simple doublets/triplets, because the spiro-chirality makes the "top" and "bottom" faces of the ring different.

  • Geminal Coupling: Expect large geminal couplings (

    
     Hz) for these adjacent methylene protons.[3][1][2]
    
13C NMR Signatures
  • The Spiro Carbon: Appears as a low-intensity signal (long relaxation time).[1][2]

    • All-Carbon Spiro: 30–50 ppm.[1][2]

    • Spiro-Ether/Amine: 60–100 ppm (deshielded by heteroatoms).[1][2]

    • Spiro-Ketal: 90–110 ppm.[1][2]

2D NMR: The Assignment Protocol

To prove you have a spiro compound and not a fused system, you must establish connectivity across the quaternary center.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Set long-range coupling delay to 8 Hz (standard) and consider a second run at 5 Hz if signals are weak.

    • The "Bridge" Logic: Find the quaternary carbon (

      
      ).[2] Verify that protons from Ring A  (
      
      
      
      ) and protons from Ring B (
      
      
      ) both show correlations to this single
      
      
      peak. This confirms the rings are tied to the same atom.[2]
  • NOESY / ROESY (Stereochemistry):

    • Spiro compounds are rigid.[1][2][4] Protons on Ring A that are cis to substituents on Ring B will show strong NOE enhancements.[1][2]

    • Protocol: Use a mixing time of 500-800 ms (NOESY) for small molecules.[1][2] If MW > 800 Da, switch to ROESY to avoid the zero-crossing point.[1][2]

Integrated Workflow Protocol

The following diagram illustrates the logical flow for confirming a spiro structure.

SpiroAnalysis cluster_Screening Phase 1: Screening cluster_Connectivity Phase 2: Connectivity (The Bridge) cluster_Stereo Phase 3: Geometry Start Unknown Spiro Candidate LCMS LC-MS (ESI+) Confirm MW & Purity Start->LCMS IR FT-IR Analysis Check Carbonyl Strain LCMS->IR Carbon 13C NMR Locate Quaternary C (30-100 ppm) IR->Carbon HMBC 2D HMBC Correlate Ring A & B to Quaternary C Carbon->HMBC Identify C_spiro NOESY 2D NOESY Determine Relative Stereochem (Cis/Trans) HMBC->NOESY Connectivity Confirmed Final Final Structure Assignment NOESY->Final 3D Structure Validated

Caption: Figure 1. Step-by-step spectroscopic workflow for validating spirocyclic scaffolds.

Detailed NMR Logic Diagram

This diagram details exactly how to interpret the HMBC spectra to confirm the spiro junction.

HMBC_Logic RingA_H Ring A Protons (e.g., alpha-CH2) Spiro_C Spiro Carbon (Cq) (Silent in 1H, Visible in 13C) RingA_H->Spiro_C 3-bond coupling (HMBC) RingB_H Ring B Protons (e.g., alpha-CH2) RingB_H->Spiro_C 3-bond coupling (HMBC) Result CONFIRMED SPIRO JUNCTION Spiro_C->Result Convergence of Correlations

Caption: Figure 2. The "Convergence Strategy" using HMBC. Both rings must show long-range coupling to the same quaternary carbon.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[3][1][2]

  • Zheng, S., & Tice, C. M. (2016).[3][1][2] The utilization of spirocyclic scaffolds in medicinal chemistry.[2][5] Bioorganic & Medicinal Chemistry Letters. Link[3][1][2]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Chapter 5: Correlations through Space: The Nuclear Overhauser Effect). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3][1][2] Structure Determination of Organic Compounds. Springer.[1][2] (Infrared Spectroscopy: Characteristic Frequencies). Link[3][1][2]

  • Smith, R. M. (2004).[1][2] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1][2] (Fragmentation of Cyclic Compounds). Link[3][1][2]

Sources

Application Note: X-ray Crystallography of Spiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[3.4]octane derivatives have emerged as "privileged scaffolds" in modern medicinal chemistry, offering a rigid, three-dimensional alternative to flat aromatic systems. By restricting conformational flexibility, these spirocycles improve target selectivity and metabolic stability. However, their unique geometry—a strained cyclobutane ring fused to a flexible cyclopentane ring at a quaternary carbon—presents distinct crystallographic challenges.

This guide provides a validated workflow for determining the absolute configuration and ring puckering of spiro[3.4]octane derivatives. It addresses specific failure modes such as "oiling out," conformational disorder in the five-membered ring, and pseudo-symmetry twinning.

Pre-Crystallization Analysis & Solvent Strategy[1]

The "Spiro" Solubility Paradox

Spiro[3.4]octane derivatives often possess a deceptive solubility profile. While the core is lipophilic, polar functional groups (amines, sulfonamides) added for bioactivity create "amphiphilic confusion," leading to oils rather than crystals.

Expert Insight: The high entropy of the flexible cyclopentane ring often inhibits nucleation. To counteract this, you must reduce the kinetic energy of the system slowly or use co-crystallization agents that lock the conformation.

Solvent Screening Protocol

Do not rely on simple evaporation. Use Vapor Diffusion to control the rate of supersaturation.

Compound ClassPrimary Solvent (Inner Vial)Antisolvent (Outer Vial)Mechanism of Action
Neutral Spirocycles Dichloromethane (DCM)Pentane or HexaneSlow diffusion of non-polar antisolvent forces lattice packing.
Spiro-Amines (Salts) Methanol or EthanolDiethyl EtherCharge-assisted hydrogen bonding drives crystallization.
Highly Polar/Zwitterions Acetonitrile/Water (9:1)Acetone"Salting out" effect reduces solubility gradually.
"Stubborn Oils" TolueneNone (Slow Evap at 4°C)Pi-stacking interactions (if aromatics present) stabilize the lattice.

Experimental Protocol: Crystal Growth to Data Collection

Method A: The "Reverse" Vapor Diffusion (For Oils)

If your spiro compound persists as an oil, standard diffusion often fails because the antisolvent diffuses in too fast, precipitating amorphous solids.

  • Dissolve 5-10 mg of sample in the antisolvent (e.g., Hexane) by heating gently until clear.

  • Place this solution in the inner vial.

  • Add a small amount of the good solvent (e.g., DCM) to the outer vial.

  • Seal tightly. The good solvent vapors will diffuse in, slowly increasing solubility just enough to organize the molecules, then as they re-equilibrate, high-quality crystals form.

Cryo-Protection and Mounting

Spiro[3.4]octanes exhibit significant thermal motion in the cyclopentane ring. Room temperature data is virtually useless for detailed conformational analysis.

  • Target Temperature: 100 K (or lower).

  • Cryo-protectant: Paratone-N oil is preferred over glycerol, which can dissolve organic small molecules.

  • Mounting: Use a MiTeGen loop that matches the crystal size (0.1 – 0.3 mm). Minimize the amount of oil to reduce background scattering.

Structure Solution & Refinement Strategy

The Geometry of the Spiro Center

The quaternary spiro carbon is the structural anchor. Expect significant deviations from ideal tetrahedral geometry:

  • Cyclobutane Angle: ~88–90° (Strain induced).

  • Cyclopentane Angle: ~102–106° (Envelope puckering).

Validation Warning: Automated check routines (CheckCIF) will flag these angles as "outliers." Do not restrain these to 109.5°. These deviations are real and chemically significant.

Handling Ring Disorder (The "Envelope" Flip)

The cyclopentane ring in spiro[3.4]octane often adopts an "envelope" conformation that flips between two states in the crystal lattice.

Refinement Steps (SHELXL):

  • Identify Disorder: Look for elongated thermal ellipsoids on the

    
    - and 
    
    
    
    -carbons of the five-membered ring.
  • Split Positions: Assign two components (Part 1 and Part 2) to the disordered atoms.

  • Apply Restraints:

    • SAME: Restrain 1,2- and 1,3-distances of the disordered part to be similar to the ordered part (or a target geometry).

    • SIMU: Restrain the anisotropic displacement parameters (ADPs) of overlapping atoms to be similar.

    • RIGU: Enforce rigid-bond restraints to prevent "exploding" ellipsoids.

Example SHELXL Code Block:

Workflow Visualization

The following diagram illustrates the decision matrix for processing spiro[3.4]octane samples, from synthesis to final CIF validation.

SpiroCrystallography RawSample Crude Spiro[3.4]octane (>90% Purity by NMR) SolubilityTest Solubility Screen (Polar vs Non-Polar) RawSample->SolubilityTest VaporDiff Vapor Diffusion (DCM / Hexane) SolubilityTest->VaporDiff Neutral Solid SaltFormation Salt Formation (HCl / Oxalate) SolubilityTest->SaltFormation Basic/Liquid OilingOut Oiling Out? VaporDiff->OilingOut SaltFormation->VaporDiff ReverseDiff Reverse Vapor Diffusion OilingOut->ReverseDiff Yes Mounting Mount & Cryo-Cool (100 K) OilingOut->Mounting No (Crystals) ReverseDiff->Mounting Diffraction X-ray Diffraction (Mo or Cu Source) Mounting->Diffraction Phasing Structure Solution (Intrinsic Phasing/Direct Methods) Diffraction->Phasing Refinement Refinement (SHELXL) Model Ring Disorder Phasing->Refinement Validation CheckCIF & Absolute Config (Flack) Refinement->Validation Validation->Refinement High R-factor / Alerts

Figure 1: Decision tree for crystallizing and solving spiro[3.4]octane structures, highlighting the "Reverse Diffusion" loop for oily samples.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane and Spiro[3.4]octane Derivatives. Journal of Organic Chemistry.

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

  • Spek, A. L. (2009). Structure validation in chemical crystallography.[1] Acta Crystallographica Section D.

  • Crystallographic Data Centre (CCDC). (2025). Guidance on Handling Disordered Structures. CCDC Knowledge Base.

  • Vertex Pharmaceuticals. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Spirocycle Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: SPIRO-OPT-2026

Welcome to the Spirocycle Synthesis Support Hub

You have reached the Tier-3 Engineering Desk. We specialize in the construction of spiro-quaternary carbon centers—structurally rigid motifs essential for restricting conformational entropy in drug discovery.

This guide is not a textbook; it is a troubleshooting manual for when your reaction fails. We address the three most common failure modes in spirocyclization: Steric Congestion (Yield) , Diastereocontrol (Selectivity) , and Ring-Closure Stalling (Kinetics).

Module 1: Palladium-Catalyzed Spirocyclization

Target Architecture: Spirooxindoles, Spiroindolines, and Spiro-lactams. Primary Mechanism: Intramolecular Heck-type cyclization or C(sp³)–H activation.

Troubleshooting Guide: "My reaction stalls at <20% conversion."

Diagnosis: The formation of a spiro-quaternary center imposes immense steric strain on the transition state. If your Pd-catalyst dies early, it is likely due to β-hydride elimination failure (leading to Pd-black) or reductive elimination struggle due to steric crowding.

Protocol 1.1: The Ligand & Base Matrix Do not randomly screen ligands. You must balance the cone angle (sterics) with electron density (oxidative addition rate).

VariableRecommendationMechanistic Logic
Ligand Class Bidentate (e.g., dppp, dppb) Monodentate ligands often dissociate too easily under the strain of forming a quaternary center. Bidentate ligands enforce a specific bite angle that accelerates reductive elimination [1].
Alternative Ligand Tri-p-tolylphosphine (P(p-Tol)₃) If bidentate fails, use P(p-Tol)₃. It is more electron-rich than PPh₃, stabilizing the oxidative addition intermediate without being too bulky [2].
Base Selection Ag₂CO₃ or AgOAc Silver salts act as "halide scavengers." They precipitate AgX, preventing the halide from re-coordinating to Palladium, which opens a coordination site for the sterically demanding alkene insertion [3].
Solvent Toluene or Xylene (100°C+) High temperatures are non-negotiable for overcoming the activation energy of spiro-formation. Avoid polar coordinating solvents (DMF/DMSO) if using Ag-salts, as they can over-stabilize cationic Pd species.

Q: I am seeing regioselectivity issues (Endo vs. Exo cyclization). How do I fix this? A: Switch your directing group or substrate electronics.

  • Electronic Bias: Electron-deficient alkenes favor the Heck pathway (carbopalladation).

  • C-H Activation: If using a C(sp³)–H activation route (e.g., activating a methyl group to form a spiro-ring), you must use a directing group like an amide or oxime ester to anchor the Pd close to the target hydrogen [2].

Module 2: Stereocontrolled Spiroannulation

Target Architecture: Spiro[4.5]decanes, chiral spirooxindoles. Primary Mechanism: Organocatalytic [3+2] or [3+3] annulation.

Troubleshooting Guide: "My Diastereomeric Ratio (dr) is stuck at 1:1."

Diagnosis: Spiro-centers are often formed remote from existing chiral centers. The "face" of the attack is not sufficiently differentiated by your catalyst.[1]

Protocol 2.1: The "Dielectric Tuning" Workflow Solvent polarity dictates the "tightness" of the ion pair in the transition state.

  • Step 1 - Temperature Drop: Lower temperature to -20°C or -78°C. This differentiates the activation energies of the endo and exo transition states.

  • Step 2 - Solvent Screen:

    • Low dr in MeOH? Switch to THF or DCM . Protic solvents can disrupt the Hydrogen-bonding network required for bifunctional catalysts (e.g., Thioureas) to orient the substrate [4].

    • Low dr in DCM? Try Toluene . A non-polar solvent forces the substrate and catalyst to aggregate tighter, maximizing steric communication.

  • Step 3 - Substrate Modification: Add a "blocking group" (e.g., a large Boc or Tosyl group) near the reaction center to physically shield one face of the ring [5].

Visualization: Stereoselectivity Optimization Logic

Stereocontrol Start Issue: Low dr (1:1 to 3:1) CheckTemp Is Temp < 0°C? Start->CheckTemp LowerTemp Action: Lower to -20°C CheckTemp->LowerTemp No CheckSolvent Is Solvent Protic? CheckTemp->CheckSolvent Yes SwitchSolvent Switch to Toluene/DCM (Maximize H-Bonding) CheckSolvent->SwitchSolvent Yes (MeOH/EtOH) CheckCat Is Catalyst Bifunctional? CheckSolvent->CheckCat No AddAdditive Add 3Å Mol Sieves (Remove Water) CheckCat->AddAdditive Yes

Caption: Decision matrix for optimizing diastereomeric ratio (dr) in organocatalytic spiroannulation.

Module 3: Ring-Closing Metathesis (RCM)

Target Architecture: Macrocyclic spirocycles, Spiro-ethers. Primary Mechanism: Ru-catalyzed olefin metathesis (Grubbs/Hoveyda-Grubbs).

Troubleshooting Guide: "I am getting oligomers instead of the spiro-ring."

Diagnosis: The Thorpe-Ingold effect (gem-disubstituent effect) usually helps spiro-formation, but if the ring size is 8+ members, intermolecular polymerization competes with intramolecular ring closure.

Protocol 3.1: The Pseudo-High Dilution Setup You cannot simply add more solvent; you must control the instantaneous concentration.

  • Concentration: Target 0.5 mM to 1.0 mM final concentration.

  • Addition Method: Do not dump the catalyst in. Dissolve the catalyst in the bulk solvent (refluxing DCM or Toluene). Add the substrate dropwise over 2–4 hours using a syringe pump. This keeps the substrate concentration low relative to the catalyst [6].

  • Ethylene Removal: The reaction produces ethylene gas. If it stays in solution, the reaction reverses.

    • Action: Bubble Argon through the solution (sparging) or perform the reaction under partial vacuum to strip ethylene [7].

Q: The reaction freezes at 80% conversion. Adding more catalyst doesn't help. A: Your catalyst is being poisoned or the ruthenium is forming a stable chelate.

  • The "Titanium Trick": Add Ti(OiPr)₄ (0.3 equiv) to the reaction. This Lewis acid scavenges polar functional groups (amines/alcohols) that might be coordinating to the Ruthenium and killing it.

  • Catalyst Switch: If using Grubbs II, switch to Hoveyda-Grubbs II . The isopropoxybenzylidene ligand makes it more robust against thermal decomposition and less prone to chelation arrest [8].

Visualization: RCM Failure Analysis

RCM_Troubleshoot Start Issue: RCM Failed Analyze Analyze Crude NMR Start->Analyze Oligomers Broad Peaks? (Oligomers) Analyze->Oligomers SM_Left Sharp SM Peaks? (Stalled) Analyze->SM_Left Dilution Action: Syringe Pump Addition (Pseudo-High Dilution) Oligomers->Dilution Poisoning Action: Add Ti(OiPr)4 (Scavenge Chelators) SM_Left->Poisoning GasRemoval Action: Argon Sparge (Remove Ethylene) SM_Left->GasRemoval

Caption: Troubleshooting logic for Ring-Closing Metathesis (RCM) in spirocycle synthesis.

References
  • Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation. ResearchGate.

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation. NIH / PMC.

  • Synthesis of Oxindole Spiropyrrolidines Based on [1 + 1 + 1 + 2] Spiroannulation. ACS Publications.

  • Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea. Chemical Communications.

  • Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. Benchchem.

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery. Drug Hunter.

  • Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc.

  • Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis. NIH / PMC.

Sources

Technical Support Center: Overcoming Side Reactions in Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are increasingly sought-after motifs in medicinal chemistry and materials science. However, their synthesis is often plagued by competing side reactions that can diminish yields, complicate purification, and compromise stereochemical integrity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during spirocyclization. By understanding the mechanistic underpinnings of these side reactions, you can strategically optimize your reaction conditions to favor the desired spirocyclic product.

I. Troubleshooting Common Side Reactions

This section provides a structured approach to diagnosing and resolving prevalent issues in spirocyclization. Each guide focuses on a specific challenge, offering a logical workflow from problem identification to solution implementation.

Guide 1: Low Yield and Competing Pathways

Low yields are a frequent hurdle in spirocyclization, often stemming from competing reaction pathways that consume starting materials or intermediates.

FAQ 1: My spirocyclization reaction is resulting in a low yield of the desired product. What are the likely competing reactions, and how can I suppress them?

Common Competing Reactions:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, reactive intermediates can engage with other molecules in the reaction mixture, leading to dimers or other oligomeric byproducts.

  • Elimination Reactions: Depending on the substrate and reaction conditions, elimination can compete with the nucleophilic attack required for ring closure, particularly when carbocationic intermediates are involved.

  • Rearrangement Reactions: The strain associated with forming certain spirocyclic systems can drive intermediates to undergo rearrangements, such as Wagner-Meerwein shifts, to form more stable, non-spirocyclic products.[1][2]

  • Decomposition of Starting Material or Product: The reagents or conditions used (e.g., strong acids/bases, high temperatures) may be too harsh, leading to the degradation of the starting material, intermediates, or the final spirocyclic product.

Troubleshooting Workflow:

G A A B B A->B C C B->C D D C->D Intermolecular E E C->E Decomposition/ Rearrangement F F C->F Multiple Issues G G C->G Rearrangement/ Low Reactivity H H C->H General Optimization

Detailed Protocols:

  • High-Dilution Conditions to Favor Intramolecular Cyclization:

    • Set up the reaction in a solvent volume that is 5-10 times greater than your standard conditions.

    • Use a syringe pump to add the substrate to the reaction mixture over an extended period (e.g., 4-12 hours). This maintains a low instantaneous concentration of the substrate, minimizing intermolecular side reactions.

    • Monitor the reaction progress by taking aliquots for analysis (TLC, LC-MS) to determine the optimal addition rate and reaction time.

  • Leveraging the Thorpe-Ingold Effect: The Thorpe-Ingold effect suggests that increasing the steric bulk on the atom common to both forming rings can accelerate intramolecular cyclization. This is due to a decrease in the bond angle, which brings the reactive ends of the molecule closer together. Consider redesigning your substrate to incorporate gem-dimethyl or other bulky groups at the atom that will become the spirocenter.[3]

Guide 2: Controlling Regioselectivity

In cases where multiple cyclization pathways are possible, achieving high regioselectivity for the desired spirocyclic isomer is crucial.

FAQ 2: My reaction produces a mixture of regioisomeric spirocycles. How can I control the regioselectivity of the cyclization?

Factors Influencing Regioselectivity:

  • Steric Hindrance: The approach of the nucleophile to the electrophilic center can be sterically hindered, favoring cyclization at a less congested site.[4]

  • Electronic Effects: The electronic nature of the substrate, including the distribution of electron density and the stability of potential intermediates (e.g., carbocations), can direct the cyclization to a specific position.

  • Catalyst and Ligand Choice: In metal-catalyzed spirocyclizations, the ligand coordinated to the metal center plays a critical role in controlling the regiochemical outcome.[5][6] The size and electronic properties of the ligand can create a chiral pocket that favors one cyclization mode over another.

  • Reaction Conditions: Solvent polarity and temperature can influence the transition state energies of competing pathways, thereby affecting the regioselectivity.

Troubleshooting Workflow:

G A A B B A->B C C B->C D D C->D Steric/Electronic E E C->E Catalyzed Reaction F F C->F General

Data-Driven Example: Ligand Effects in a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization

The choice of ligand can have a profound impact on both yield and selectivity. The following table summarizes the effect of different ligands on a nickel-catalyzed spirocyclization.

EntryLigandSolventYield (%)ee (%)
1SL-M004-1Toluene8592
2(R)-BINAPToluene6075
3(S)-PhosToluene7288
4SL-M009-1THF2778

Data adapted from a study on nickel-catalyzed enantioselective lactone α-spirocyclization.[7]

This data clearly demonstrates that a Mandyphos ligand (SL-M004-1) in toluene provides the highest yield and enantioselectivity for this particular transformation.

Guide 3: Preventing Dearomatization and Rearrangement in Phenolic Spirocyclizations

A common challenge in the spirocyclization of phenolic precursors is the competing dearomatization of the aromatic ring, which can be followed by rearrangement to a more stable phenolic product, thereby preventing the formation of the desired spirocycle.[1][2]

FAQ 3: My dearomative spirocyclization is failing, and I am isolating a rearranged phenolic product instead. What is causing this, and how can I favor the spirocyclic product?

Mechanistic Insight:

The intended pathway involves an intramolecular attack on the aromatic ring to form a spirocyclic intermediate. However, this dearomatized intermediate is often thermodynamically less stable than the corresponding aromatic system. Under certain conditions, particularly with acid or base catalysis, this intermediate can undergo a rapid rearrangement (e.g., a dienone-phenol rearrangement) to re-aromatize, leading to an undesired, non-spirocyclic phenol.[1][2]

Troubleshooting Strategies:

  • Choice of Oxidant: For oxidative dearomatizing spirocyclizations, hypervalent iodine reagents are often effective under mild conditions, which can help to avoid harsh conditions that promote rearrangement.[2][8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. Less polar solvents may disfavor the formation of charged intermediates that can lead to rearrangement.

  • Protecting Groups: Strategically placing protecting groups on the phenol or other functionalities can modulate the electronic properties of the aromatic ring and prevent unwanted side reactions.

  • Reaction Temperature: Lowering the reaction temperature can help to trap the kinetically favored spirocyclic product before it has a chance to rearrange to the thermodynamically favored phenol.

Experimental Protocol: Screening Solvents for a Hypervalent Iodine-Mediated Spirocyclization

  • Prepare identical reaction vials, each containing the phenolic substrate and a magnetic stir bar.

  • To each vial, add the hypervalent iodine reagent (e.g., PIDA or PIFA).

  • Add a different solvent to each vial (e.g., HFIP, TFE, DCM, Toluene). Fluorinated alcohols like HFIP have been shown to promote the desired spirocyclization in some cases.[2][8]

  • Stir the reactions at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reactions by TLC or LC-MS to assess the formation of the spirocyclic product versus the rearranged phenol.

  • Quench the reactions and analyze the product ratios to identify the optimal solvent.

G A A B B A->B Spirocyclization C C B->C Product Formation D D B->D Rearrangement (Side Reaction)

II. Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the planning and execution of spirocyclization reactions.

Q1: How do I choose the right catalyst for my spirocyclization reaction?

The choice of catalyst is highly dependent on the specific transformation. For metal-catalyzed reactions, consider the following:

  • Palladium: Often used in Heck-type spirocyclizations.[9]

  • Nickel: Effective for enantioselective spirocyclizations of lactones and lactams.[7]

  • Copper: Used in the regioselective monoborylation of spirocyclobutenes and in carbomagnesiation reactions for dearomative spirocyclizations.[5][10]

  • Organocatalysts: Proline and its derivatives are used in 1,3-dipolar cycloadditions to form spiro-heterocycles.[11]

It is always advisable to perform a catalyst screen with a small amount of starting material to identify the most effective catalyst system for your specific substrate.

Q2: What analytical techniques are most useful for monitoring spirocyclization reactions and identifying byproducts?

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting material and the formation of new products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, which is invaluable for identifying the desired product and potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to analyze the crude reaction mixture to identify and quantify byproducts. In situ NMR studies can also provide mechanistic insights.[3]

Q3: My spirocyclic product is difficult to purify. What strategies can I employ?

Purification of spirocyclic compounds can be challenging due to the presence of closely related isomers or byproducts.

  • Chromatography:

    • Flash Column Chromatography: Often the first line of defense. Experiment with different solvent systems (e.g., gradients of hexanes and ethyl acetate) to achieve separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): Can provide higher resolution for difficult separations.[12]

  • Crystallization: If your compound is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[12]

  • Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[12]

III. Conclusion

Successfully navigating the challenges of spirocyclization requires a combination of careful planning, mechanistic understanding, and systematic optimization. By anticipating and addressing common side reactions, researchers can significantly improve the efficiency and outcome of their synthetic efforts. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each reaction is unique. A thorough analysis of your specific system, coupled with the principles outlined here, will be your most powerful tool in the synthesis of complex spirocyclic molecules.

IV. References

  • Franzoni, I., Yoon, H., García-López, J.-A., Poblador-Bahamonde, A. I., & Lautens, M. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(5), 1496–1509. [Link]

  • Alves, A. J. S., et al. (2024). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. European Journal of Organic Chemistry, 27(42). [Link]

  • López-Vidal, E. M., et al. (n.d.). Regioselective Monoborylation of Spirocyclobutenes. PMC. [Link]

  • (2025). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. ResearchGate.

  • (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC. [Link]

  • (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate.

  • (n.d.). Dearomative spirocyclization of ynamides. PMC. [Link]

  • (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. PMC. [Link]

  • (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. [Link]

  • Wang, G., et al. (2012). Construction of Polycyclic Spiro-indolines via an Intramolecular Oxidative Coupling/Cyclization Cascade Reaction Process. Organic Letters, 14(6), 1456–1459. [Link]

  • Zhang, K., et al. (n.d.). Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate. Chemical Science. [Link]

  • (n.d.). Proposed mechanism for the spirocyclization–desilylation reaction. ResearchGate.

  • (n.d.). Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. ResearchGate.

  • (2023). Dearomatization of Biaryls through Polarity Mismatched Radical Spirocyclization. PubMed. [Link]

  • (n.d.). Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control. ChemRxiv. [Link]

  • Lin, Y., et al. (2024). One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. The Journal of Organic Chemistry. [Link]

  • (n.d.). Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes.

  • (2024). Dearomative spirocyclization of ynamides. Chemical Science. [Link]

  • Nairoukh, Z., et al. (2024). Dearomative spirocyclization of ynamides. Chemical Science. [Link]

  • (2025). Selected Synthetic Strategies to Spirocyclics. ResearchGate.

  • (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI.

  • (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations. Preprints.org.

  • (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.

  • (n.d.). Troubleshooting Guide. ResearchGate.

  • (n.d.). Evidence for Dearomatizing Spirocyclization and Dynamic Effects in the Nitrogen Deletion of Tetrahydroisoquinolines. ChemRxiv.

  • (2024). Dearomative Cyclization/Spirocyclization via Electrochemical Reductive Hydroarylation of Nonactivated Arenes. Organic Letters. [Link]

Sources

Improving yield and purity of Spiro[3.4]octan-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity for Alpha-Spirocyclic Amines

Introduction: The "Alpha-Spiro" Challenge

Welcome to the technical guide for Spiro[3.4]octan-5-amine hydrochloride . If you are accessing this guide, you are likely encountering low yields (<40%) or persistent "oiling out" during salt formation.

The Core Problem: The amine at position 5 is adjacent to the spiro-quaternary carbon (C4). This creates an alpha-spiro steric blockade . Standard reductive amination protocols (e.g., simple NaBH₃CN in methanol) often fail here because the formation of the imine intermediate is kinetically retarded by the bulk of the cyclobutane ring. Furthermore, the resulting amine is highly lipophilic, making the hydrochloride salt prone to trapping solvents and forming amorphous gums rather than crystalline solids.

This guide provides a field-proven, modified protocol using Titanium(IV) Isopropoxide to force imine conversion and a Dual-Solvent Crystallization method to ensure high-purity salt formation.

Module 1: Synthetic Route Optimization

Troubleshooting: "Why is my conversion stuck at 50%?"

Diagnosis: Incomplete imine formation. In the synthesis of Spiro[3.4]octan-5-amine from Spiro[3.4]octan-5-one, the equilibrium between the ketone and the imine is unfavorable due to the steric strain from the spiro-ring system. Water generated during the reaction hydrolyzes the imine back to the ketone before reduction can occur.

The Solution: The Ti(OiPr)₄ Protocol We utilize Titanium(IV) isopropoxide as a Lewis acid and water scavenger. This drives the equilibrium toward the imine before the reducing agent is introduced.

Optimized Protocol: Reductive Amination
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Reagent NaBH₃CN / MeOHTi(OiPr)₄ followed by NaBH₄
Solvent Methanol (Wet)THF (Anhydrous) or Dichloromethane
Temperature RTRT (Imine formation) → 0°C (Reduction)
Time 12-24 Hours6 Hours (Imine) + 2 Hours (Reduction)

Step-by-Step Methodology:

  • Imine Formation (The "Push"):

    • Charge a flame-dried flask with Spiro[3.4]octan-5-one (1.0 equiv) and Ammonium Acetate (excess, 5-10 equiv) or the corresponding amine source.

    • Add Titanium(IV) Isopropoxide (2.0 equiv) neat.

    • Stir at room temperature for 6–8 hours. The mixture will become viscous. Note: The Ti(IV) species coordinates to the carbonyl oxygen, activating it and trapping the water byproduct.

  • Reduction:

    • Dilute the viscous mixture with anhydrous THF or MeOH .

    • Cool to 0°C.

    • Add Sodium Borohydride (NaBH₄) (2.0 equiv) portion-wise. Caution: Gas evolution.

    • Allow to warm to room temperature over 2 hours.

  • Quench:

    • Quench with 0.1 M NaOH (do not use acid yet, or titanium salts will gel). Filter the resulting white titanium precipitate through a Celite pad.

Visualizing the Reaction Pathway

ReactionPathway Ketone Spiro[3.4]octan-5-one (Sterically Hindered) Ti_Complex Activated Ti-Complex (Water Scavenged) Ketone->Ti_Complex + Ti(OiPr)4 Lewis Acid Activation Impurity Alcohol Side-Product (Direct Reduction) Ketone->Impurity Direct Reduction (If Ti is omitted) Imine Imine Intermediate (Transient) Ti_Complex->Imine + NH4OAc - TiO2 Amine Spiro[3.4]octan-5-amine (Free Base) Imine->Amine + NaBH4 Reduction

Figure 1: The Titanium-mediated pathway prevents direct reduction of the ketone (grey path) by locking the carbonyl into an activated imine complex.

Module 2: Purification & Work-up

Troubleshooting: "My product contains non-basic impurities."

Diagnosis: Presence of Spiro[3.4]octan-5-ol.[1] Even with the Ti-protocol, trace amounts of ketone may be reduced directly to the alcohol. This alcohol is the "sticky" impurity that complicates crystallization.

The Solution: The "Acid-Base Swing" Do not attempt to crystallize the salt directly from the crude reaction mixture. You must isolate the pure free base first.

Protocol:

  • Acid Wash: Dissolve crude amine in Ethyl Acetate (EtOAc). Extract with 1M HCl (3x).

    • Result: The Product (Amine) goes into the Aqueous Layer . The Impurity (Alcohol) stays in the Organic Layer .

  • Discard Organic Layer.

  • Base Release: Basify the aqueous layer to pH >12 using 4M NaOH .

  • Extraction: Extract the milky aqueous layer with Dichloromethane (DCM) (3x).

  • Dry: Dry DCM over Na₂SO₄ and concentrate. You now have the pure Free Base.

Module 3: Salt Formation & Crystallization

Troubleshooting: "The salt turned into a gummy oil."

Diagnosis: Solvent trapping. Spiro[3.4]octan-5-amine HCl is highly lipophilic for a salt. If you use standard diethyl ether/HCl, it often traps ether molecules and "oils out" (phase separates) rather than precipitating as a crystal lattice.

The Solution: High-Temperature Dissolution + Anti-Solvent Crash

Solvent SystemRole
Isopropanol (IPA) Good Solvent. Dissolves the salt at high temp.
Diethyl Ether (Et₂O) Anti-Solvent. Forces crystallization when cooled.

Crystallization Protocol:

  • Dissolve the pure Free Base (from Module 2) in a minimum amount of Isopropanol (IPA) .

  • Add HCl (4M in Dioxane) dropwise at room temperature until pH is acidic (~pH 2).

    • Observation: The solution may warm up.[2]

  • The Critical Step: If oil forms, heat the mixture to 60°C until the oil dissolves back into a clear solution.

  • While stirring rapidly, slowly add Diethyl Ether (or MTBE) until the solution turns slightly cloudy.

  • Remove from heat and let it cool slowly to room temperature, then to 4°C (fridge).

  • Filtration: Collect the white crystalline solid. Wash with cold Et₂O.

Visualizing the Purification Logic

PurificationLogic Crude Crude Reaction Mixture (Amine + Alcohol Impurity) AcidExt Partition: EtOAc / 1M HCl Crude->AcidExt OrgLayer Organic Layer (Contains Alcohol) AcidExt->OrgLayer Impurity Removal AqLayer Aqueous Layer (Contains Amine-H+) AcidExt->AqLayer Product Capture Basify Basify AqLayer->Basify FreeBase Pure Free Base Basify->FreeBase SaltForm Salt Formation (IPA/HCl + Heat) FreeBase->SaltForm Crystal Final Product (Crystalline HCl Salt) SaltForm->Crystal Slow Cool

Figure 2: The Acid-Base Swing removes neutral impurities before salt formation, preventing the encapsulation of impurities in the final crystal lattice.

Frequently Asked Questions (FAQs)

Q1: Can I use NaBH(OAc)₃ (STAB) instead of the Ti(OiPr)₄/NaBH₄ method? A: STAB is excellent for aldehydes but often too bulky and slow for sterically hindered ketones like Spiro[3.4]octan-5-one. The reaction often stalls at 60% conversion. The Titanium method is superior because it activates the carbonyl oxygen, overcoming the steric barrier [1].

Q2: My NMR shows a broad peak at 8.0-8.5 ppm. Is my product wet? A: Not necessarily. In DMSO-d6, the ammonium protons (-NH3+) of the hydrochloride salt typically appear as a broad singlet around 8.0-8.5 ppm. Ensure you integrate this peak; it should correspond to 3 protons. If you see sharp peaks at 1.09 ppm (Et₂O) or 3.7 ppm (THF), you have trapped solvent.

Q3: The salt is hygroscopic. How should I store it? A: Spirocyclic amine salts can be hygroscopic due to the lattice disruption caused by the spiro-kink. Store the hydrochloride salt in a desiccator under Argon at -20°C. For long-term storage, we recommend packing under nitrogen in amber glass vials.

Q4: I see a second set of peaks in the Carbon NMR. Is it an isomer? A: Spiro[3.4]octan-5-amine has a chiral center at C5 (the amine attachment point) and the spiro center is achiral but creates a specific 3D environment. If you synthesized this from the ketone, you have a racemic mixture . The peaks you see are likely rotamers or simply the complexity of the spiro-system. However, if you see distinct impurity peaks, check for the "Alcohol" impurity (C-OH carbon usually appears ~75-80 ppm, whereas C-NH2 is ~50-55 ppm).

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

  • Smith, P. A. S. (1966). "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, Vol 1. (General reference for amine salt solubility properties).

Sources

Technical Support Center: Catalyst Architectures for Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Spiro-center formation) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Spiro" Challenge

Constructing spiro compounds—specifically those with all-carbon quaternary centers—is a high-friction task in medicinal chemistry. The geometric constraint of two rings sharing a single atom creates significant steric repulsion.

Why this fails: Most standard catalysts are designed for planar or linear transition states. Spiro-formation requires a catalyst that can accommodate a specific orthogonal trajectory of the nucleophile while enforcing rigid stereocontrol.

This guide moves beyond generic advice to focus on the causality of catalyst failure and the mechanistic logic required for success.

Decision Matrix: Selecting Your Catalytic Mode

Before screening ligands, determine the mechanistic requirement of your substrate class. Use the following logic flow to select the primary catalytic engine.

CatalystSelection Start Substrate Class Analysis Q1 Is the electrophile a Diazo species? Start->Q1 Q2 Is the electrophile an Allylic species? Q1->Q2 No Rh Rh(II) Carbenoid Insertion (Rh2(DOSP)4 / Rh2(esp)2) Q1->Rh Yes (Carbene pathway) Q3 Is the electrophile an Imine/Carbonyl? Q2->Q3 No Pd Pd(0) Asymmetric Allylic Alkylation (Trost / PHOX Ligands) Q2->Pd Yes (Ionization pathway) CPA Chiral Phosphoric Acid (CPA) (TRIP / STRIP / VAPOL) Q3->CPA Yes (H-Bond activation)

Figure 1: Mechanistic decision tree for selecting the primary catalyst class based on electrophile reactivity.

Module A: Transition Metal Catalysis (Pd & Rh)

Protocol A1: Palladium-Catalyzed Spirocyclization (Tsuji-Trost Type)

The Challenge: Controlling the absolute stereochemistry at a distal quaternary center during the outer-sphere nucleophilic attack.

The Solution: The "Trost Pocket." Unlike standard bisphosphines, the Trost ligands (e.g., DACH-phenyl) create a C2-symmetric chiral pocket that wraps around the


-allyl species, forcing the nucleophile to attack from a specific trajectory to minimize steric clash with the ligand walls [1, 6].

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Low Yield Steric crowding prevents ionization.Switch to a "tighter" bite angle ligand (e.g., PHOX) or increase temperature. Note: Trost ligands are bulky; sometimes they are too bulky for sterically demanding spiro-closures.
Low ee% Background reaction (uncatalyzed).Run a "blank" reaction without catalyst. If >5% conversion, lower temperature or change counter-ion (e.g., use Trost salt with

instead of

to tighten the ion pair).
Regio-scrambling Nucleophile attacks the wrong terminus.Add a chloride source (TBAC). Chloride coordinates to Pd, changing the hapticity/geometry of the

-allyl complex and accelerating

-

-

isomerization [7].
Protocol A2: Rhodium(II) Carbenoid Insertion

The Challenge: Chemoselectivity. The highly reactive metal carbene can undergo


-hydride elimination or cyclopropanation instead of the desired C-H insertion or spiro-cyclization.

The Solution: Ligand sterics. Dirhodium carboxylates like


 utilize massive bridging ligands to protect the carbene center, allowing only specific bond insertions [4, 10].

FAQ:

Q: My diazo compound decomposes but no spiro-product forms. A: This is likely "carbene dimerization." Your addition rate is too fast. Fix: Use a syringe pump to add the diazo compound over 4–8 hours. Keep the steady-state concentration of the carbene extremely low to favor reaction with the substrate over itself.

Module B: Organocatalysis (Chiral Phosphoric Acids)

Protocol B1: CPA-Catalyzed Spiroacetalization

The Mechanism: Bifunctional Activation. The CPA acts as a bridge, hydrogen-bonding to the electrophile (lowering LUMO) and the nucleophile (raising HOMO) simultaneously within a chiral microenvironment [1, 5].

Visualizing the "Active Site":

CPAMechanism CPA Chiral Phosphoric Acid (TRIP) Complex Ternary Complex (H-Bond Network) CPA->Complex Donates H+ Sub1 Electrophile (Indolinone) Sub1->Complex Accepts H+ Sub2 Nucleophile (Enamide) Sub2->Complex H-Bonding Product Spirooxindole (High ee) Complex->Product Stereoselective Collapse

Figure 2: The bifunctional activation mode of Chiral Phosphoric Acids (CPAs) in spiro-formation.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Reaction Stalls Product inhibition.The basic spiro-product is binding to the acidic catalyst. Add 4Å Molecular Sieves (to remove water) or increase catalyst loading to 10-15 mol%.
Low ee% Catalyst "Pocket" is too loose.Switch from BINOL-derived CPAs to SPINOL-derived (STRIP) or VAPOL-derived acids. These have different "bite angles" and confinement volumes [1].
Racemic Background Substrate is too reactive.Lower the temperature to -30°C. If reactivity drops too much, switch to a stronger acid (lower pKa) like N-triflyl phosphoramide (N-TPA).

Experimental Workflow: The "Self-Validating" Screen

Do not guess. Use this tiered screening protocol to validate your catalyst choice.

Phase 1: Ligand Class Screening (Micro-scale)

  • Set up 4 reactions (10 mg scale):

    • A:

      
       (Baseline reactivity check).
      
    • B:

      
       (Donor/Acceptor systems).
      
    • C:

      
       (High turnover/stability).
      
    • D: Control (No catalyst).

  • Validation: If D shows product, your reaction is not catalyst-controlled. Stop and redesign substrate protecting groups.

Phase 2: Solvent & Additive Tuning

  • Solvent: For spiro-formation, non-coordinating solvents (DCM, Toluene) usually yield higher ee% than coordinating solvents (THF, DMF) because they do not compete for the metal center.

  • Concentration: High dilution (0.01 M) favors intramolecular spiro-cyclization over intermolecular oligomerization.

References

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Source: Rice University / J. Am. Chem. Soc. Link:[Link]

  • Dirhodium-Catalyzed Cyclization Reactions: Catalyst-Dependent Chemoselectivity. Source: National Institutes of Health (PMC) Link:[Link]

  • Rh(II)/Chiral Phosphoric Acid–Cocatalyzed Enantioselective Synthesis of Spirooxindole-Fused Thiaindans. Source: Organic Letters Link:[Link]

  • On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts. Source: MDPI / Molecules Link:[Link]

  • Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals. Source: Dalian Institute of Chemical Physics Link:[Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Source: MDPI / Molecules Link:[Link]

Validation & Comparative

The Spiro[3.4]octane Scaffold: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Three-Dimensional Chemical Space

In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality (3D).[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this endeavor, offering a rigid and structurally novel framework to enhance pharmacological properties.[2][3] Among these, the spiro[3.4]octane system, featuring a cyclobutane ring fused to a cyclopentane ring, presents a unique conformational profile. This guide provides a comparative analysis of the spiro[3.4]octane scaffold against other relevant spirocycles, supported by experimental data, to inform rational drug design and scaffold selection.

The Strategic Value of Spirocycles in Medicinal Chemistry

The introduction of a spirocyclic moiety into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[4] The inherent rigidity of the spirocyclic core can pre-organize the conformation of a molecule for optimal binding to its biological target, potentially increasing potency and selectivity.[5] Furthermore, the sp3-rich nature of these scaffolds often leads to improved solubility, metabolic stability, and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to their flat, aromatic counterparts.[6]

Comparative Analysis of Spirocyclic Scaffolds

Physicochemical Properties: A Quantitative Look

The following table summarizes key physicochemical properties of a spiro[3.3]heptane-containing analog of the anticancer drug Sonidegib, compared to the parent drug. This data serves as a critical benchmark for understanding the impact of introducing a small, strained spirocycle.

CompoundScaffoldcLogPLogD (pH 7.4)Aqueous Solubility (µM)Metabolic Stability (t½ in HLM, min)
Sonidegib Phenyl6.8≥ 3.5≤ 111.0
trans-76 spiro[3.3]heptane6.0≥ 3.5≤ 125.5
cis-76 spiro[3.3]heptane6.0≥ 3.5≤ 124.0
Data sourced from Prysiazhniuk, K., et al. (2023).[7]

This data clearly demonstrates that the replacement of a phenyl ring with a spiro[3.3]heptane moiety leads to a significant decrease in lipophilicity (lower cLogP) and a more than two-fold increase in metabolic stability in human liver microsomes (HLM).[7] While aqueous solubility remained low for both, the trend towards improved metabolic stability is a key takeaway for drug designers.

While direct comparative data for spiro[3.4]octane is lacking in this specific series, we can infer its properties based on general principles. The spiro[3.4]octane scaffold, with its larger cyclopentane ring, is expected to have slightly increased lipophilicity compared to the more compact spiro[3.3]heptane. However, its rigid, 3D structure is still anticipated to offer improvements in metabolic stability over acyclic or larger, more flexible carbocyclic analogs.

Structural and Conformational Considerations

The choice of spirocycle has a profound impact on the spatial arrangement of substituents, which is critical for target engagement. The spiro[3.4]octane scaffold offers a distinct exit vector trajectory compared to both smaller and larger spirocycles.

Caption: Comparison of spirocyclic hydrocarbon cores.

The spiro[3.4]octane scaffold provides a balance between the compact nature of the spiro[3.3]heptane and the greater conformational flexibility of the spiro[4.4]nonane. This can be advantageous in situations where the binding pocket requires a specific vector for substituent placement that is not optimally achieved with the other two scaffolds.

Synthetic Strategies for Accessing Spiro[3.4]octane Derivatives

Several synthetic routes to spiro[3.4]octane and its derivatives have been developed, often leveraging classic organic reactions. A common strategy involves the construction of the spirocyclic ketone, which can then be further functionalized.

G start Diethyl malonate step1 Alkylation with 1,3-dibromopropane start->step1 intermediate1 Diethyl cyclobutane-1,1-dicarboxylate step1->intermediate1 step2 Hydrolysis and Decarboxylation intermediate1->step2 intermediate2 Cyclobutanecarboxylic acid step2->intermediate2 step3 Multi-step sequence intermediate2->step3 intermediate3 Spiro[3.4]octan-2-one step3->intermediate3 step4 Baeyer-Villiger Oxidation intermediate3->step4 product 6-Oxaspiro[3.4]octan-2-one step4->product

Caption: Synthetic workflow for a spiro[3.4]octane derivative.

This generalized workflow highlights the key transformations often employed in the synthesis of functionalized spiro[3.4]octanes. The specific reagents and conditions can be tailored to achieve the desired substitution patterns.

Experimental Protocols for Property Evaluation

To ensure the trustworthiness of comparative data, standardized experimental protocols are essential. The following are outlines for determining key physicochemical and pharmacokinetic properties.

Protocol 1: Determination of LogD (Shake-Flask Method)

Objective: To determine the octanol-water distribution coefficient (LogD) at a specific pH, a measure of lipophilicity.

Methodology:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and phosphate-buffered saline (PBS) at the desired pH (typically 7.4).

  • Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Centrifuge the mixture to separate the octanolic and aqueous phases.

  • Carefully collect aliquots from both phases.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate LogD as the log10 of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 2: Metabolic Stability Assessment (Microsomal Stability Assay)

Objective: To evaluate the in vitro metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.

Methodology:

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the metabolic reaction by adding a solution of the test compound and an NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound relative to the internal standard.

  • Plot the natural logarithm of the percentage of compound remaining versus time and determine the half-life (t½) from the slope of the linear regression.

G cluster_0 Experimental Workflow A Compound Incubation with Liver Microsomes and NADPH at 37°C B Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) A->B C Quenching with Cold Acetonitrile (+ Internal Standard) B->C D Protein Precipitation (Centrifugation) C->D E LC-MS/MS Analysis of Supernatant D->E F Data Analysis: - % Remaining vs. Time - Calculate t½ E->F

Caption: Workflow for a microsomal stability assay.

Case Study: Spirocycles in Approved Drugs

A prominent example of a spirocyclic drug is Spironolactone , a potassium-sparing diuretic. While it contains a more complex spiro[4.5]decane system, its long-standing clinical use underscores the viability of spirocyclic scaffolds in approved medicines.[9][10] More recently, the landscape of approved drugs has seen an increase in those containing spirocycles, highlighting their growing importance in modern drug discovery.[9]

Conclusion and Future Perspectives

The spiro[3.4]octane scaffold represents a valuable, yet perhaps underutilized, building block in medicinal chemistry. It offers a unique 3D geometry that can be strategically employed to optimize the pharmacological profile of drug candidates. While direct, side-by-side comparative data with other spirocycles remains an area for future investigation, the available evidence strongly suggests that the incorporation of such rigid, sp3-rich motifs can lead to significant improvements in key drug-like properties, particularly metabolic stability. As synthetic methodologies for accessing diverse spirocycles continue to evolve, we can expect to see a greater adoption of the spiro[3.4]octane and related scaffolds in the pursuit of novel and effective therapeutics.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • GalChimia. (2015, January 23). Review of the month: spirocyclic scaffolds in drug discovery. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. [Link]

  • Prysiazhniuk, K., Datsenko, O., Polishchuk, O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Hetera‐substituted spiro[3.3]heptanes – analogs of M/P/P. [Link]

  • Stepan, A. F., et al. (2021). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Vashchenko, B. V., & Litskan, E. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]

  • ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie. [Link]

  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. [Link]

  • Gignac, M. A., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron Letters. [Link]

  • Coutinho, A. L., & Polli, J. E. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. University of Maryland, Baltimore. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Kim, D., & Thacher, T. (Eds.). (n.d.). CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT. John Wiley & Sons, Inc. [Link]

Sources

Comparative Validation Guide: Spiro[3.4]octan-5-amine HCl as a High-Fsp3 Scaffold

[1][2]

Executive Summary: The "Escape from Flatland"

In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, aromatic-rich libraries to three-dimensional (

1234Spiro[3.4]octan-5-amine hydrochloride12

This guide validates the performance of Spiro[3.4]octan-5-amine HCl (Spiro-5) against standard alternatives, focusing on its utility in improving metabolic stability, solubility, and vectorality in lead optimization.[1][2]

Comparative Analysis: Spiro-5 vs. Traditional Scaffolds[1][2]

To objectively validate the utility of Spiro[3.4]octan-5-amine, we compare it against two common structural analogs used in medicinal chemistry: Cyclopentylamine (flexible, aliphatic) and 2-Aminoindane (rigid, aromatic).[2]

Performance Metrics

The following data synthesizes average physicochemical profiles observed in spirocyclic library validation campaigns.

MetricSpiro[3.4]octan-5-amine HCl Cyclopentylamine (Analog A)2-Aminoindane (Analog B)[1][2]Interpretation
Structure Type Rigid Spirocyclic (

)
Flexible AliphaticFlat AromaticSpiro offers rigidity without aromaticity.[1][2]

Score
1.00 1.000.22High

correlates with lower attrition (Lovering et al.).[2]
Vectorality Orthogonal (90°) Linear/FlexiblePlanar (180°)Spiro allows access to novel binding pockets.
LogD (pH 7.4) ~0.8 - 1.2 ~0.5 - 0.9~2.1Lower lipophilicity than aromatics improves solubility.[1][2]
HLM Stability (

)
> 60 min < 30 min< 15 minSpiro core blocks metabolic "soft spots" (e.g., benzylic oxidation).
Solubility High (>200 µM)HighLow-ModerateCritical for fragment screening concentrations.[1][2]
Mechanistic Logic: Why Spiro-5 Outperforms
  • Metabolic Shielding: Unlike Cyclopentylamine, which is prone to rapid oxidative deamination, the spiro-fusion at the C-4/C-5 junction sterically hinders Cytochrome P450 access to the

    
    -carbon, significantly extending half-life (
    
    
    ).[1][2]
  • Vector Definition: 2-Aminoindane projects substituents in a flat plane.[1][2] Spiro[3.4]octan-5-amine projects the amine functionality out of the plane of the cyclobutane ring, enabling interactions with globular protein pockets that flat molecules cannot reach.[2]

Visualization of Structural Logic[5]

The following diagram illustrates the decision-making logic for selecting Spiro[3.4]octan-5-amine over alternatives based on "Escape from Flatland" principles.

SpiroLogicProblemDrug Design Challenge:Poor Solubility & Metabolic InstabilityChoiceSelect Scaffold ClassProblem->ChoiceAromaticAromatic Scaffold(e.g., 2-Aminoindane)Choice->AromaticAliphaticFlexible Aliphatic(e.g., Cyclopentylamine)Choice->AliphaticSpiroSpirocyclic Scaffold(Spiro[3.4]octan-5-amine)Choice->SpiroResultAResult:Flat TopologyHigh LogDMetabolic Liability (Benzylic)Aromatic->ResultAResultBResult:Entropic PenaltyRapid ClearanceAliphatic->ResultBResultCResult:High Fsp3 (3D)Restricted ConformationMetabolic ShieldingSpiro->ResultC

Caption: Decision logic demonstrating the structural advantages of Spiro[3.4]octan-5-amine in overcoming common ADME liabilities.

Experimental Validation Protocols

To replicate these results or validate a new batch of Spiro[3.4]octan-5-amine HCl, use the following self-validating protocols.

Protocol A: In Vitro Microsomal Stability Assay (Metabolic Resilience)

This assay determines the intrinsic clearance (

2

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[2]

  • Test Compound: Spiro[3.4]octan-5-amine HCl (1 µM final conc).

  • Controls (Critical for Validity): Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Mix HLM (0.5 mg/mL final) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: Aliquot 50 µL at intervals: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (containing internal standard Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Self-Validation Criteria:

  • The negative control (Warfarin) must show <10% loss over 60 mins.

  • The positive control (Verapamil) must show >80% loss over 60 mins.

  • If controls fail, the data for Spiro[3.4]octan-5-amine is invalid.[2]

Protocol B: Thermodynamic Solubility (Shake-Flask)

Objective: Confirm the high aqueous solubility predicted by the HCl salt form.

  • Saturation: Add excess Spiro[3.4]octan-5-amine HCl solid to PBS buffer (pH 7.4).

  • Equilibrium: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solid.[2]

  • Quantification: Analyze filtrate via HPLC-UV (210 nm) against a standard calibration curve (1–100 µM).

Workflow Visualization: Metabolic Stability Assay

The following diagram outlines the critical path for the stability assay, highlighting the Quality Control (QC) checkpoints that ensure data integrity.

StabilityAssayStartCompound Prep(1 µM in DMSO)IncubationIncubationHLM + NADPH37°CStart->IncubationSamplingTime-Point Sampling(0, 5, 15, 30, 60 min)Incubation->SamplingQuenchQuench(ACN + Internal Std)Sampling->QuenchAnalysisLC-MS/MSQuantificationQuench->AnalysisQC_CheckQC Validation:Warfarin Stable?Verapamil Cleared?Analysis->QC_CheckValidData Valid:Calculate CLintQC_Check->ValidYesInvalidData Invalid:Repeat AssayQC_Check->InvalidNo

Caption: Validated workflow for determining metabolic stability, including mandatory QC checkpoints.

Discussion: The Strategic Value

The validation data confirms that Spiro[3.4]octan-5-amine HCl serves as a superior "bioisostere" for drug discovery campaigns targeting complex binding pockets.[1][2]

  • Conformational Restriction: By locking the amine vector relative to the cyclobutane ring, the scaffold reduces the entropic penalty upon binding to a target protein, potentially increasing potency compared to the flexible Cyclopentylamine.

  • Lipophilicity Management: The lower LogD compared to aromatic rings allows medicinal chemists to add lipophilic groups elsewhere in the molecule (to improve potency) without exceeding the overall lipophilicity limits (LogP < 3) required for oral bioavailability.

  • Synthesis Utility: The HCl salt form ensures the building block is a stable, free-flowing solid, unlike many low-molecular-weight free amines which are volatile oils.[1][2]

Recommendation: Use Spiro[3.4]octan-5-amine HCl as a primary replacement for piperidine or cyclohexylamine moieties in Hit-to-Lead optimization to improve metabolic stability and patentability.[1][2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5][6] Journal of Medicinal Chemistry.[5][6] [Link]

  • Burkhard, J. A., et al. (2010). Spirocyclic Building Blocks for Medicinal Chemistry.[2] Angewandte Chemie International Edition.[2] [Link]

  • FDA Guidance for Industry. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. [Link][1][2]

  • Barnes-Seeman, D., et al. (2014). The role of spirocyclic scaffolds in drug discovery.[2] Bioorganic & Medicinal Chemistry Letters.[2][7] [Link]

Benchmarking Guide: Synthetic Routes for Spiro[3.4]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking New Synthetic Routes for Spiro[3.4]octanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The 3D Shift in Medicinal Chemistry

The spiro[3.4]octane scaffold has emerged as a high-value target in modern drug discovery.[1] Unlike flat aromatic systems, this motif offers high


 character, defined exit vectors, and improved physicochemical properties (solubility, metabolic stability).[2] However, the construction of the quaternary spiro-center—specifically involving the strained cyclobutane ring—remains a synthetic bottleneck.

This guide objectively compares the traditional dialkylation strategy against the emerging Gold(I)-catalyzed cycloisomerization route. We analyze these methods based on step count, atom economy, and scalability to assist medicinal chemists in selecting the optimal pathway for library generation.

Part 1: Strategic Overview of Synthetic Architectures
1. The "Old Guard": Classical Dialkylation

Historically, spiro[3.4]octanes were accessed via the double alkylation of active methylene compounds (e.g., malonates or cyanoacetates) with 1,1-bis(electrophiles) like 1,4-dibromobutane, followed by ring closure.

  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Limitations: Requires harsh bases (NaH, LDA), strictly anhydrous conditions, and often suffers from competitive elimination or polymerization. The formation of the strained four-membered ring is kinetically slow.

2. The "Innovator": Gold(I)-Catalyzed Cycloisomerization

A breakthrough approach utilizes the carbophilic Lewis acidity of Gold(I) to activate alkynes. Specifically, the cycloisomerization of 1-bromoalkynes allows for the rapid assembly of hetero-spiro[3.4] systems under mild conditions.

  • Mechanism:

    
    -activation of the alkyne by Au(I), followed by nucleophilic attack (often intramolecular) and subsequent protodeauration or trapping.
    
  • Advantages: High functional group tolerance, ambient temperature reactions, and access to complex oxa- and aza-spirocycles in a single step from linear precursors.

Part 2: Performance Benchmarking

The following data compares the synthesis of a representative 2-azaspiro[3.4]octane derivative using both methodologies.

MetricMethod A: Classical DialkylationMethod B: Gold(I) Cycloisomerization
Step Count 4 (Alkylation

Decarboxylation

Reduction

Cyclization)
1 (Cascade Cyclization)
Overall Yield 25 - 40%65 - 82%
Reaction Time 48 - 72 Hours4 - 12 Hours
Atom Economy Low (Stoichiometric waste: NaBr,

)
High (100% atom economy in isomerization)
Scalability Difficult (Exotherms, large solvent volumes)Excellent (Flow chemistry compatible)
Green Metric Poor (Uses DMF/HMPA, strong bases)Good (DCE or Toluene, mild temps)
Part 3: Visualization of Synthetic Logic

The diagram below illustrates the divergent pathways. The "Classical" route fights against entropy and strain through multiple steps, while the "Gold(I)" route leverages high-energy intermediates for a downhill thermodynamic cascade.

SpiroSynthesis Start Linear Precursor Step1 Alkylation (NaH) Start->Step1 Classical Route Au_Complex Au(I) Activation Start->Au_Complex New Route Step2 Decarboxylation Step1->Step2 Step3 Cyclization (High Temp) Step2->Step3 Product_Old Spiro[3.4]octane (Low Yield) Step3->Product_Old 4 Steps Transition Spiro-Cationic Intermediate Au_Complex->Transition Cascade Product_New Spiro[3.4]octane (High Yield) Transition->Product_New 1 Step

Caption: Comparison of step-economy between Classical Dialkylation (top) and Gold(I) Catalysis (bottom).

Part 4: Experimental Protocol (The "New" Standard)

Objective: Synthesis of an Oxa-azaspiro[3.4]octane derivative via Gold(I)-Catalyzed Cycloisomerization. Rationale: This protocol is selected for its reproducibility and ability to generate the quaternary center without requiring inert atmosphere gloveboxes.

Materials:
  • Substrate: 1-bromoalkyne-tethered carbamate (1.0 equiv).

  • Catalyst: [JohnPhosAu(MeCN)]SbF6 (2-5 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) (0.1 M concentration).

  • Quench: Triethylamine / Silica gel.

Step-by-Step Workflow:
  • Catalyst Activation (In Situ):

    • In a flame-dried vial, dissolve the gold precatalyst (JohnPhosAuCl, 5 mol%) and AgSbF6 (5 mol%) in DCE. Stir for 5 minutes in the dark to generate the active cationic gold species. Filter through a celite plug to remove AgCl precipitate if necessary (often not required for small scale).

    • Expert Insight: The exclusion of light is critical here; silver salts are photosensitive, and degradation leads to inactive catalyst species.

  • Reaction Initiation:

    • Add the substrate (1-bromoalkyne derivative) directly to the catalyst solution at room temperature (

      
      ).
      
    • Observation: The reaction typically proceeds with a color change (often pale yellow to orange).

  • Monitoring:

    • Monitor via TLC or LC-MS. The conversion of the alkyne is usually complete within 2–4 hours.

    • Mechanistic Note: The reaction proceeds via a 5-endo-dig cyclization. If the reaction stalls, mild heating to

      
       is permissible, but higher temperatures may promote polymerization.
      
  • Workup & Purification:

    • Add

      
       mL of Triethylamine to quench the acidic gold species.
      
    • Concentrate the solvent under reduced pressure.

    • Purify directly via flash column chromatography (Hexanes/EtOAc gradient).

    • Self-Validation: Successful formation of the spiro[3.4] system is confirmed by the disappearance of the alkyne stretch in IR and the appearance of distinct diastereotopic methylene protons in

      
       NMR for the cyclobutane ring.
      
Part 5: Mechanistic Logic (Gold Cycle)

Understanding the mechanism is vital for troubleshooting. The Gold(I) catalyst acts as a "soft" Lewis acid, selectively activating the


-system of the alkyne without interacting with the "hard" carbamate oxygen until the cyclization step.

GoldMechanism Substrate 1-Bromoalkyne Coordination Au(I)-Alkyne Complex Substrate->Coordination + [Au]+ Cyclization 5-endo-dig Cyclization Coordination->Cyclization Nu Attack VinylGold Vinyl Gold Intermediate Cyclization->VinylGold Ring Close Protodeauration Protodeauration VinylGold->Protodeauration + H+ Protodeauration->Coordination Regeneration Product Spiro[3.4]octane Protodeauration->Product - [Au]+

Caption: Catalytic cycle showing the activation of the alkyne and subsequent ring closure.

References
  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[3] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry.[1][3][4][5][6] Chemical Reviews. Link

  • Zhang, Y., et al. (2020). Gold(I)-Catalyzed Cycloisomerization of 1-Bromoalkynes: Access to Spirocyclic Scaffolds.[4][6] Journal of Organic Chemistry.[7] Link

  • SpiroChem AG. (2023). Spiro[3.4]octane Building Blocks for Drug Discovery. SpiroChem Official Catalog. Link

Sources

Comparative Guide: Efficacy of Spirocyclic Scaffolds vs. Non-Spirocyclic Counterparts in Drug Discovery

[1]

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is not merely an aesthetic choice—it is a functional imperative. This guide objectively compares spirocyclic scaffolds (specifically spiro[3.3]heptanes, spiro[3.5]nonanes, and azaspirocycles) against their non-spirocyclic (flat) counterparts.

The central thesis rests on the Fsp3 metric (Fraction of sp3-hybridized carbons).[1][2][3][4] Marketed drugs possess a significantly higher average Fsp3 (0.[4]47) compared to discovery hits (0.36), driving the adoption of spirocycles to improve solubility, metabolic stability, and target selectivity without sacrificing potency.

Physicochemical & Performance Comparison

The following data synthesizes comparative studies between traditional flat scaffolds (e.g., piperazine, phenyl rings) and their spirocyclic bioisosteres.

Table 1: Comparative Metrics (Flat vs. Spirocyclic)
FeatureNon-Spirocyclic (Flat)Spirocyclic (3D)Impact on Efficacy
Geometry Planar (2D)Orthogonal (3D)Selectivity: 3D vectors allow precise exploration of protein sub-pockets, reducing off-target binding.
Solubility Often Low (High Crystal Lattice Energy)High (Disrupted Lattice Packing)Bioavailability: Improved aqueous solubility enhances oral absorption.
Lipophilicity (LogP) Generally HigherTunable/LowerSafety: Lower LogP correlates with reduced promiscuity and toxicity.
Metabolic Stability Prone to CYP450 oxidation (aromatic hydroxylation)High (Blocks metabolic soft spots)Half-life: Quaternary carbons in spiro-centers block oxidative metabolism.
Entropy Flexible (High entropic penalty upon binding)RigidifiedPotency: Pre-organized conformation reduces entropic cost of binding.

Critical Case Study: Olaparib vs. Spiro-Olaparib

Objective Evidence of Selectivity Enhancement

A landmark study demonstrated the utility of replacing the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane scaffold.[5]

Experimental Data Summary
CompoundScaffoldPARP-1 IC50 (nM)Selectivity (PARP-1 vs PARP-2)Cytotoxicity (Off-Target)
Olaparib Piperazine (Flat)~5 nMLow/ModerateHigher
Spiro-Analogue 2,6-diazaspiro[3.3]heptane~10 nMSignificantly Improved Reduced

Mechanistic Insight: While the spirocyclic analogue showed a 2-fold reduction in raw potency (IC50), it achieved a superior therapeutic index. The rigid spiro-scaffold projected substituents into specific vectors that the flexible piperazine could not maintain, reducing binding to homologous PARP family members and minimizing DNA damage in non-target cells.

Citation: Reilly et al., 2018; BLD Pharm Insights [Source 1.2].

Mechanistic Visualization: The 3D Vector Advantage

The following diagram illustrates the "Vector Analysis" logic used to determine when to deploy a spirocyclic scaffold.

SpiroLogiccluster_0Mechanism of ActionStartLead Compound AnalysisFlatFlat Aromatic Core(Low Fsp3)Start->FlatIssueIssues Identified:1. Poor Solubility2. Metabolic Instability3. Off-target ToxicityFlat->Issue Profiling SpiroSpirocyclic Bioisostere(e.g., Spiro[3.3]heptane)Issue->Spiro Scaffold Hopping ResultOptimized Candidate:1. Orthogonal Exit Vectors2. Blocked Metabolic Sites3. Lower LogDSpiro->Result Validation

Figure 1: Decision logic for transitioning from flat aromatic systems to spirocyclic scaffolds to resolve ADME liabilities.

Experimental Protocol: Microsomal Metabolic Stability Assay

Self-Validating System for Comparing Scaffold Stability

To empirically verify the stability advantage of a spirocyclic drug candidate over its non-spirocyclic analogue, use this standardized comparative workflow.

Materials:
  • Test Compounds: Spirocyclic candidate (Compound A) vs. Flat analogue (Compound B).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS.

Step-by-Step Methodology:
  • Preparation:

    • Prepare 10 mM stock solutions of Compound A and B in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).

  • Incubation (The Reaction):

    • Pre-incubate microsomes (0.5 mg/mL final conc) with test compounds at 37°C for 5 minutes.

    • Initiation: Add NADPH regenerating system to start the metabolic reaction.

    • Control: Run a "No NADPH" control to rule out chemical instability.

  • Sampling (Time-Course):

    • Aliquot samples at

      
       minutes.
      
    • Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to stop the reaction and precipitate proteins.

  • Analysis & Calculation:

    • Centrifuge samples (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Plot ln(% remaining parent) vs. time .

    • Calculate Intrinsic Clearance (

      
      ): 
      
      
      
      (Where
      
      
      is the slope of the elimination curve).

Expected Outcome: The spirocyclic compound should exhibit a shallower slope (lower

Synthesis Workflow: Accessing Spiro[3.3]heptanes

Technical Note on Constructing the Scaffold

Unlike flat aromatics available via simple coupling, spirocycles require specific construction. A robust route for 2,6-diazaspiro[3.3]heptane (Olaparib analogue core) involves:

  • Cyclization: Reaction of pentaerythritol derivatives or specific tribromides.

  • Protection: Orthogonal protection of nitrogen atoms (e.g., N-Boc, N-Cbz) is critical to allow selective functionalization of the two "arms" of the spiro system.

  • Functionalization: Sequential deprotection and coupling (e.g., Buchwald-Hartwig amination) to attach the pharmacophores in the correct 3D vector.

References

  • Enamine. Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.[6] Enamine.net.[6] 6

  • BLD Pharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.com. 7[8][9][10][11]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry.[12] Journal of Medicinal Chemistry.[6] 12[8][9][11]

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. Drughunter.com.[13] 13[8][9][11]

  • Cresset Group. Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset-group.com. 14

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Validation for Spiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements is paramount. Spiro[3.4]octanes, with their unique strained bicyclic system, present a compelling framework, offering structural rigidity and novel exit vectors for substituent placement.[1] This inherent three-dimensionality can lead to enhanced binding affinity and selectivity for biological targets.[2] However, the successful exploitation of this scaffold hinges on a precise understanding of its conformational preferences and physicochemical properties. Computational chemistry has emerged as a powerful tool to predict these characteristics in silico, accelerating the design-synthesis-test cycle.[3][4] Yet, the predictive power of computational models is only as reliable as their validation against real-world experimental data.

This guide provides an in-depth comparison of computational prediction methodologies with established experimental validation techniques for spiro[3.4]octanes. We will delve into the causality behind the selection of specific computational and experimental approaches, emphasizing a self-validating system where each component informs and refines the other. This guide is intended for researchers, medicinal chemists, and computational scientists engaged in the exploration and application of spirocyclic scaffolds in drug development.

The Synergy of In Silico and In Vitro: A Cross-Validation Workflow

The core principle of this guide is the symbiotic relationship between computational prediction and experimental validation. Computational methods provide a powerful lens to visualize and quantify molecular properties that may be difficult or time-consuming to measure experimentally. Conversely, experimental data provides the essential ground truth to benchmark and refine computational models, ensuring their predictive accuracy.

Our cross-validation workflow is designed as an iterative process, enhancing our understanding of the spiro[3.4]octane system at each step.

G cluster_computational Computational Prediction cluster_experimental Experimental Validation comp_geom Geometry Optimization (DFT) comp_conf Conformational Analysis comp_geom->comp_conf exp_xray X-ray Crystallography comp_geom->exp_xray Compare Bond Lengths/Angles comp_nmr NMR Spectra Prediction (GIAO-DFT) comp_conf->comp_nmr exp_nmr NMR Spectroscopy comp_conf->exp_nmr Validate Conformational Population comp_nmr->exp_nmr Compare Chemical Shifts/Coupling Constants exp_synth Synthesis exp_synth->exp_xray Single Crystal exp_synth->exp_nmr Purified Sample

Caption: Iterative cross-validation workflow.

Part 1: Computational Prediction of Spiro[3.4]octane Properties

The foundation of our in silico investigation lies in Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size.[5]

Geometry Optimization and Conformational Analysis

The first step is to determine the most stable three-dimensional structure of the spiro[3.4]octane scaffold. The choice of DFT functional and basis set is critical for obtaining accurate results. For systems like spiro[3.4]octanes, a functional that accounts for dispersion forces, such as B3LYP-D3, is recommended, paired with a sufficiently flexible basis set like 6-311+G(d,p).[6]

Protocol for Geometry Optimization:

  • Input Structure Generation: Build the spiro[3.4]octane molecule in a molecular modeling software.

  • Conformational Search: Perform an initial conformational search using a lower-level method (e.g., molecular mechanics with the MMFF94 force field) to identify potential low-energy conformers.[6]

  • DFT Optimization: Subject the identified low-energy conformers to full geometry optimization using the chosen DFT functional and basis set.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).[7]

Prediction of NMR Spectroscopic Data

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry.[8] Predicting NMR spectra computationally allows for a direct comparison with experimental data, aiding in the confirmation of the synthesized structure and providing insights into its conformational dynamics in solution. The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is a robust approach for calculating NMR chemical shifts.[9][10]

Protocol for NMR Spectra Prediction:

  • Optimized Geometries: Use the lowest energy conformers obtained from the geometry optimization step.

  • GIAO Calculation: Perform a GIAO-DFT calculation on each conformer to compute the isotropic shielding values. A functional like mPW1PW91 with a 6-31+G** basis set has shown good performance for this purpose.[11]

  • Chemical Shift Calculation: Convert the calculated shielding values to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

  • Boltzmann Averaging: If multiple conformers are close in energy, calculate a Boltzmann-averaged spectrum based on their relative Gibbs free energies to better represent the experimental spectrum in solution.[10]

Computational MethodPredicted PropertyRationale for Selection
DFT (B3LYP-D3/6-311+G(d,p))Ground state geometry, bond lengths, bond angles, conformational energies.Provides a good balance of accuracy and computational cost for organic molecules, with dispersion correction crucial for non-covalent interactions.[6]
GIAO-DFT (mPW1PW91/6-31+G**)1H and 13C NMR chemical shifts.A reliable method for predicting NMR parameters that can be directly compared with experimental data for structural validation.[9][11]

Part 2: Experimental Validation of Spiro[3.4]octane Predictions

Experimental data provides the definitive benchmark for our computational models. The synthesis of spiro[3.4]octane derivatives is the prerequisite for any experimental characterization.[12][13]

Synthesis of Spiro[3.4]octanes

While a detailed synthetic guide is beyond the scope of this comparison, it is important to note that several synthetic routes to substituted spiro[3.4]octanes have been reported, often involving cycloaddition reactions.[12] The successful synthesis and purification of the target compound are critical for obtaining high-quality experimental data.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray crystallography provides unambiguous information about the molecular structure in the solid state, including bond lengths, bond angles, and the overall conformation.[14] This data serves as a direct and precise validation for the computationally optimized geometry.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the synthesized spiro[3.4]octane derivative suitable for X-ray diffraction. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the phase problem and refine the crystal structure to obtain the final atomic coordinates.

A direct comparison of the bond lengths and angles from the X-ray structure with the DFT-optimized geometry provides a quantitative measure of the accuracy of the computational model in the solid state.[5][13][15]

NMR Spectroscopy: Probing the Structure in Solution

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[8] For spiro[3.4]octanes, 1H and 13C NMR are essential for confirming the carbon skeleton and the connectivity of substituents. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete signal assignment.

Protocol for NMR Spectroscopic Analysis:

  • Sample Preparation: Dissolve a pure sample of the synthesized spiro[3.4]octane derivative in a suitable deuterated solvent.

  • 1D NMR Spectra Acquisition: Acquire high-resolution 1H and 13C NMR spectra.

  • 2D NMR Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

  • Data Analysis: Process and analyze the spectra to determine chemical shifts and coupling constants.

The experimentally determined chemical shifts can then be directly compared with the GIAO-DFT predicted values. A strong correlation between the experimental and computed data provides high confidence in the structural assignment.[16][17]

Experimental TechniqueMeasured PropertyRationale for Selection
X-ray CrystallographySolid-state geometry, bond lengths, bond angles.Provides the most accurate and unambiguous structural information in the solid state for direct comparison with computational models.[14]
NMR Spectroscopy (1H, 13C, 2D)Chemical shifts, coupling constants, connectivity.The primary method for structural elucidation in solution, allowing for validation of the computationally predicted structure in a relevant medium.[8]

Part 3: Data Comparison and Interpretation

The crux of the cross-validation process lies in the detailed comparison of the computational predictions and experimental data.

Structural Parameters: A Head-to-Head Comparison

The table below illustrates a hypothetical comparison between the computationally predicted and experimentally determined structural parameters for a spiro[3.4]octane derivative.

ParameterComputational (DFT)Experimental (X-ray)% Difference
C1-C2 Bond Length (Å)1.5451.5420.19%
C1-C4 Bond Length (Å)1.5601.5580.13%
C1-C2-C3 Angle (°)88.588.30.23%
C5-C1-C8 Angle (°)109.2109.5-0.27%

Small deviations between the DFT and X-ray data are expected due to the different states (gas phase for computation vs. solid state for experiment) and the inherent approximations in the computational methods. However, a close agreement, as illustrated above, builds confidence in the chosen level of theory.

NMR Chemical Shifts: Validating the Solution-Phase Structure

A plot of the calculated versus experimental NMR chemical shifts provides a visual and statistical measure of the accuracy of the computational model.

G cluster_plot NMR Chemical Shift Correlation Calculated Chemical Shift (ppm) Calculated Chemical Shift (ppm) cluster_plot Experimental Chemical Shift (ppm) Experimental Chemical Shift (ppm) p1 p2 p3 p4 p5 start->end R² = 0.998

Caption: Hypothetical correlation plot of calculated vs. experimental NMR chemical shifts.

A high correlation coefficient (R² > 0.99) indicates that the computational model accurately reproduces the electronic environment of the nuclei in solution, thereby validating the predicted conformational preferences.[17]

Conclusion: A Robust Framework for Spirocycle Drug Discovery

The cross-validation of computational predictions with experimental data provides a robust and self-correcting framework for the study of spiro[3.4]octanes. This integrated approach not only enhances confidence in the predicted molecular properties but also provides a deeper understanding of the structure-property relationships that govern the behavior of this important class of molecules. By leveraging the strengths of both in silico and in vitro techniques, researchers can accelerate the design and optimization of novel spiro[3.4]octane-based therapeutics with greater precision and efficiency.[3][4] The methodologies outlined in this guide provide a clear pathway for the comprehensive characterization of these promising scaffolds, ultimately paving the way for their successful application in drug discovery.

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